Dodecanamide, N-decyl-
Description
BenchChem offers high-quality Dodecanamide, N-decyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecanamide, N-decyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C22H45NO |
|---|---|
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N-decyldodecanamide |
InChI |
InChI=1S/C22H45NO/c1-3-5-7-9-11-13-14-16-18-20-22(24)23-21-19-17-15-12-10-8-6-4-2/h3-21H2,1-2H3,(H,23,24) |
InChI Key |
FKZUDXVZNVPXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Dodecanamide, N-decyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecanamide, N-decyl- is a long-chain, saturated N-alkyl amide, a class of lipid molecules with growing interest in biochemical and pharmaceutical research. While direct biological functions of this specific amide are not extensively documented, related N-acyl amides are known to be involved in various physiological processes as signaling molecules.[1][2] For instance, N-acylethanolamines, a well-studied subgroup, are part of the endocannabinoid signaling system and modulate inflammation, pain, and neuroprotection.[1][3] This guide provides a comprehensive, step-by-step protocol for the chemical synthesis and subsequent purification of Dodecanamide, N-decyl-, employing a carbodiimide-mediated coupling reaction, a widely utilized and efficient method for amide bond formation.[4][5]
Synthesis of Dodecanamide, N-decyl-
The synthesis of Dodecanamide, N-decyl- is achieved through the coupling of dodecanoic acid and decylamine. To facilitate this reaction under mild conditions and achieve a high yield, a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) is employed. DCC activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine.[5][6]
Reaction Scheme
Caption: Overall reaction for the synthesis of Dodecanamide, N-decyl-.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| Dodecanoic acid | 200.32 |
| Decylamine | 157.30 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 |
| Dichloromethane (DCM), anhydrous | 84.93 |
| 1 M Hydrochloric acid (HCl) | 36.46 |
| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 |
| Brine (saturated NaCl solution) | 58.44 |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |
| Ethanol (for recrystallization) | 46.07 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve dodecanoic acid (e.g., 10.0 mmol, 2.00 g) and decylamine (10.0 mmol, 1.57 g) in 100 mL of anhydrous dichloromethane (DCM).
-
DCC Addition: Cool the flask in an ice bath with continuous stirring. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (11.0 mmol, 2.27 g) in 20 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate, N,N'-dicyclohexylurea (DCU), will begin to form.
-
Reaction: After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Data Summary: Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Dodecanoic acid | 200.32 | 10.0 | 1.0 | 2.00 g |
| Decylamine | 157.30 | 10.0 | 1.0 | 1.57 g |
| DCC | 206.33 | 11.0 | 1.1 | 2.27 g |
Purification of Dodecanamide, N-decyl-
The crude product obtained is typically a waxy solid and can be purified by recrystallization to remove any remaining starting materials or byproducts.
Recrystallization Protocol
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many long-chain amides.
-
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the pure Dodecanamide, N-decyl-.
-
If recrystallization does not yield a product of sufficient purity, flash column chromatography on silica gel can be employed, typically using a solvent system such as hexane/ethyl acetate.[7]
Physicochemical and Yield Data (Hypothetical)
| Parameter | Value |
| Molecular Formula | C₂₂H₄₅NO |
| Molar Mass | 339.61 g/mol |
| Appearance | White to off-white solid |
| Theoretical Yield | 3.40 g |
| Actual Yield (Post-purification) | ~2.89 g |
| Percent Yield | ~85% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of Dodecanamide, N-decyl-.
Mechanism of DCC-Mediated Amide Formation
Caption: Simplified mechanism of amide formation using DCC as a coupling agent.
Representative Lipid Signaling Pathway
N-acyl amides are a class of lipid signaling molecules. While the specific signaling pathway for Dodecanamide, N-decyl- is not defined, the following diagram illustrates the biosynthesis and degradation of N-acylethanolamines (NAEs), a related class of signaling lipids, to provide context for researchers in drug development.[8][9][10]
Caption: A representative signaling pathway for N-acylethanolamines (NAEs).
References
- 1. Lipid signaling - Wikipedia [en.wikipedia.org]
- 2. Membrane lipids as signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
An In-Depth Technical Guide on Dodecanamide, N-decyl-
This document provides core technical information regarding the chemical compound Dodecanamide, N-decyl-.
Core Molecular Data
The fundamental molecular properties of Dodecanamide, N-decyl- are summarized in the table below for easy reference. This data is essential for a variety of research and development applications, from stoichiometric calculations to analytical characterization.
| Property | Value |
| Molecular Formula | C22H45NO[1] |
| Molecular Weight | 339.5988 g/mol [1] |
Relationship between Compound and Molecular Properties
The logical relationship between the chemical entity and its core molecular data is visualized in the following diagram. This provides a clear and immediate understanding of the compound's basic chemical identity.
References
In-depth Technical Guide: Dodecanamide, N-decyl- (CAS Number: 22205-13-6)
A comprehensive review of available data for researchers, scientists, and drug development professionals.
Introduction
Dodecanamide, N-decyl- is a chemical compound with the CAS number 22205-13-6 . Structurally, it is a fatty acid amide, characterized by a dodecanamide backbone with an N-decyl substituent. While specific research and application data for this particular molecule are limited in publicly accessible scientific literature, this guide provides the available chemical and physical properties. To offer a broader context for researchers, this document also delves into the well-established roles of the wider class of fatty acid amides as signaling molecules and their significance in drug development, drawing parallels that may inform future investigations into Dodecanamide, N-decyl-.
Physicochemical Properties of Dodecanamide, N-decyl-
Quantitative data for Dodecanamide, N-decyl- is sparse. The following table summarizes the fundamental properties that have been identified.
| Property | Value | Source |
| CAS Number | 22205-13-6 | General chemical databases |
| Molecular Formula | C22H45NO | General chemical databases |
| Molecular Weight | 339.6 g/mol | General chemical databases |
Synthesis of Fatty Acid Amides: A General Overview
While a specific, detailed experimental protocol for the synthesis of Dodecanamide, N-decyl- is not available in the reviewed literature, the general synthesis of N-alkyl amides can be approached through several established chemical routes. One common method is the condensation reaction between a fatty acid (or its more reactive derivative, like an acyl chloride) and an amine.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an N-alkyl amide such as Dodecanamide, N-decyl-.
Caption: Generalized synthesis of N-alkyl amides.
Fatty Acid Amides as Signaling Molecules in Drug Development
While specific data on the biological activity of Dodecanamide, N-decyl- is lacking, the broader class of fatty acid amides is of significant interest in drug development due to their role as endogenous signaling molecules.[1] These molecules are involved in a variety of physiological processes, making them and their metabolic pathways attractive therapeutic targets.
Key Classes and Their Roles:
-
Fatty Acid Ethanolamides: This class includes the well-known endocannabinoid, anandamide. These molecules are ligands for cannabinoid receptors and are involved in regulating pain, mood, and appetite.[1]
-
Primary Fatty Acid Amides: Oleamide is a prototypical member of this class and has been identified as a signaling molecule that regulates sleep.[1] It also exhibits activity at cannabinoid receptors.[1]
The enzymes responsible for the synthesis and degradation of these signaling molecules are key targets for drug development. For instance, inhibitors of Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades anandamide, can raise the endogenous levels of this neurotransmitter, offering a therapeutic strategy for pain and anxiety with potentially fewer side effects than direct receptor agonists.
Signaling Pathway of Endogenous Fatty Acid Amides
The diagram below illustrates the general mechanism of action for fatty acid amide signaling molecules and the therapeutic intervention point for FAAH inhibitors.
Caption: Fatty acid amide signaling and FAAH inhibition.
Conclusion
Dodecanamide, N-decyl- is a fatty acid amide for which detailed technical data is not widely available. While its fundamental chemical identity is established, a comprehensive understanding of its properties, synthesis, and biological activity would require further experimental investigation. However, by examining the broader class of fatty acid amides, it is evident that molecules of this type can have significant roles as signaling molecules. This suggests that Dodecanamide, N-decyl- could potentially exhibit interesting biological activities. Future research into this and similar long-chain N-alkyl amides may uncover novel therapeutic applications, particularly in the modulation of pathways regulated by endogenous lipid signaling. Researchers interested in this molecule may need to perform de novo synthesis and characterization to fully elucidate its properties and potential applications.
References
Spectral analysis of N-decyl-dodecanamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of N-decyl-dodecanamide, a long-chain secondary amide. The document details predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of long-chain fatty acid amides.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for N-decyl-dodecanamide, the following data are predicted based on established principles of organic spectroscopy and analysis of analogous long-chain secondary amides.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.4 | br s | 1H | N-H |
| ~3.21 | q | 2H | -NH-CH₂ -CH₂- |
| ~2.16 | t | 2H | -CH₂ -C(=O)- |
| ~1.62 | p | 2H | -NH-CH₂-CH₂ - |
| ~1.54 | p | 2H | -CH₂ -CH₂-C(=O)- |
| ~1.25 | br s | 32H | -(CH₂ )₈-CH₃ and -(CH₂ )₈-CH₂-C(=O)- |
| ~0.88 | t | 6H | -CH₂-CH₃ (x2) |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~173.0 | C =O |
| ~39.8 | -NH-CH₂ - |
| ~36.8 | -CH₂ -C(=O)- |
| ~31.9 | -(CH₂ )n- (multiple) |
| ~29.6 | -(CH₂ )n- (multiple) |
| ~29.5 | -(CH₂ )n- (multiple) |
| ~29.3 | -(CH₂ )n- (multiple) |
| ~29.2 | -NH-CH₂-CH₂ - |
| ~26.9 | -CH₂ -CH₂-C(=O)- |
| ~25.8 | -(CH₂ )n- |
| ~22.7 | -CH₂ -CH₃ (x2) |
| ~14.1 | -CH₃ (x2) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H Stretch |
| ~2920, ~2850 | Strong | C-H Stretch (asymmetric and symmetric) |
| ~1640 | Strong | C=O Stretch (Amide I band) |
| ~1550 | Strong | N-H Bend and C-N Stretch (Amide II band) |
| ~1465 | Medium | CH₂ Scissoring |
| ~720 | Medium | CH₂ Rocking |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 353 | [M]⁺ (Molecular Ion) |
| 200 | [CH₃(CH₂)₁₀CONH₂]⁺ (McLafferty rearrangement product) |
| 185 | [CH₃(CH₂)₁₀CO]⁺ |
| 156 | [CH₃(CH₂)₉NH₂]⁺ |
| various | CnH2n+1 and CnH2n fragments from alkyl chains |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of a solid, long-chain amide like N-decyl-dodecanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of N-decyl-dodecanamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction:
-
Electron Ionization (EI): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source.
-
-
Instrumentation: Employ a mass spectrometer capable of the desired ionization technique (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
-
Data Acquisition:
-
EI-MS: Use a standard electron energy of 70 eV.
-
ESI-MS: Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the workflow for the synthesis and spectral analysis of a compound like N-decyl-dodecanamide and the logical relationship between the different spectral techniques for structural elucidation.
A Comprehensive Technical Guide to the Solubility of Dodecanamide, N-decyl- in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Dodecanamide, N-decyl-. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility trends, predicted behavior based on chemical structure, and a comprehensive experimental protocol for determining solubility in the laboratory. This information is crucial for applications in drug formulation, materials science, and chemical synthesis where Dodecanamide, N-decyl- may be utilized.
Introduction to Dodecanamide, N-decyl-
Dodecanamide, N-decyl-, with the chemical formula C₂₂H₄₅NO, is a long-chain N-substituted amide. Its structure consists of a dodecanamide (lauramide) backbone with a decyl group attached to the nitrogen atom. This significant hydrophobic character, owing to the long alkyl chains, is the primary determinant of its solubility profile. Amides can act as both hydrogen bond donors and acceptors, allowing for some interaction with polar solvents. However, the dominance of the nonpolar alkyl chains suggests a preference for solubility in nonpolar organic solvents.
Solubility Profile of Dodecanamide, N-decyl-
Table 1: Qualitative Solubility of Dodecanamide, N-decyl- in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Chloroform, Diethyl Ether | Soluble to Freely Soluble | The long, nonpolar alkyl chains of Dodecanamide, N-decyl- interact favorably with nonpolar solvent molecules through van der Waals forces. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | These solvents have a moderate polarity and can interact with the amide group, but the large hydrophobic portion of the molecule limits solubility. |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Slightly Soluble | While these solvents can hydrogen bond with the amide group, the energetic cost of disrupting the solvent's hydrogen-bonding network to accommodate the large nonpolar chains is significant, leading to lower solubility. |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Very Slightly Soluble | The extreme polarity and strong hydrogen-bonding network of water make it a poor solvent for the highly nonpolar Dodecanamide, N-decyl-. DMSO, while a strong solvent, may show limited success due to the molecule's hydrophobicity. |
It is important to note that temperature will have a significant impact on the solubility of Dodecanamide, N-decyl-. In most cases, solubility is expected to increase with an increase in temperature.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound like Dodecanamide, N-decyl- in an organic solvent.
Materials and Equipment
-
Dodecanamide, N-decyl- (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator/shaker
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.
-
Volumetric flasks and other standard laboratory glassware
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of Dodecanamide, N-decyl- to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed/pre-cooled micropipette to match the experimental temperature.
-
Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Dodecanamide, N-decyl-.
-
-
Quantification:
-
Prepare a series of standard solutions of Dodecanamide, N-decyl- of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of Dodecanamide, N-decyl- in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Dodecanamide, N-decyl-.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for Dodecanamide, N-decyl- remains elusive in the public domain, a strong qualitative understanding of its behavior in various organic solvents can be inferred from its chemical structure. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. The successful application of Dodecanamide, N-decyl- in drug development and other scientific fields will rely on a thorough understanding of its physical properties, with solubility being a critical parameter.
An In-depth Technical Guide on the Thermal Stability and Melting Point of Dodecanamide, N-decyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Alkyl Amides and Their Thermal Properties
N-alkyl amides are a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which is further substituted with an alkyl group. The physical properties of these compounds, including their melting point and thermal stability, are significantly influenced by the lengths of both the fatty acid and the N-alkyl chains. Generally, longer alkyl chains lead to higher melting points and greater thermal stability due to increased van der Waals forces and more ordered crystalline packing.[1][2][3][4]
Dodecanamide, N-decyl-, with a C12 acyl chain and a C10 N-alkyl chain, is expected to be a solid at room temperature with a relatively high melting point and good thermal stability, making it a compound of interest in various applications, including as a phase change material or in drug delivery systems.[5][6][7]
Expected Thermal Characteristics of Dodecanamide, N-decyl-
Based on trends observed in homologous series of N-alkyl amides, the following thermal characteristics for Dodecanamide, N-decyl- can be anticipated:
-
Melting Point: The melting point is expected to be above 100°C. Studies on similar long-chain fatty acid amides show a clear trend of increasing melting points with increasing chain length.[5]
-
Thermal Stability: The compound is likely to be thermally stable at temperatures well above its melting point, with decomposition initiating at temperatures exceeding 200°C in an inert atmosphere.[6][7][8]
Quantitative Data for Homologous N-Alkyl Amides
To provide a quantitative perspective, the following table summarizes the thermal properties of a series of fatty acid amides synthesized from various vegetable oils and primary alkyl amines. This data illustrates the general trends in melting points and thermal stability.
| Fatty Acid Amide (from mixed fatty acids) | N-Alkyl Chain Length | Melting Temperature (°C) | Onset Decomposition Temperature (°C) (TGA, 5% weight loss) |
| N-Octyl Amide | C8 | 75 - 85 | ~250 |
| N-Dodecyl Amide | C12 | 90 - 100 | ~270 |
| N-Hexadecyl Amide | C16 | 100 - 110 | ~290 |
| N-Octadecyl Amide | C18 | 105 - 115 | ~300 |
Note: The data presented is generalized from multiple sources studying fatty acid amides derived from natural oils, which contain a mixture of fatty acids. Therefore, the melting points are presented as ranges.[5][7][9]
Experimental Protocols for Thermal Analysis
The primary techniques for determining the melting point and thermal stability of compounds like Dodecanamide, N-decyl- are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a precise method for determining melting points and other thermal transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of Dodecanamide, N-decyl- into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 150°C).[9]
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same rate.
-
A second heating scan is often performed to ensure thermal history is erased.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram. The enthalpy of fusion can be calculated from the area under the melting peak.
Caption: Workflow for Melting Point Determination using DSC.
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and overall thermal stability of a material.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of Dodecanamide, N-decyl- into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min or 15°C/min.[9]
-
The analysis is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Caption: Workflow for Thermal Stability Assessment using TGA.
Logical Relationship of Thermal Properties
The melting point and thermal stability are critical parameters that define the temperature range in which a material can be effectively utilized. For applications in drug development and materials science, understanding this "thermal operating window" is essential.
Caption: Relationship between Thermal Properties and Application.
Conclusion
While direct experimental data for Dodecanamide, N-decyl- is sparse, a strong understanding of its likely thermal behavior can be derived from the study of analogous long-chain N-alkyl amides. The melting point is anticipated to be high, and the compound is expected to exhibit good thermal stability. For definitive characterization, the experimental protocols for DSC and TGA outlined in this guide provide a robust framework for researchers and scientists in the field. This information is crucial for the successful development and application of this and similar molecules in pharmaceutical and material science contexts.
References
- 1. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scienceready.com.au [scienceready.com.au]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications [acs.figshare.com]
- 9. sci-hub.ru [sci-hub.ru]
Dodecanamide, N-decyl- safety data sheet and handling precautions
Disclaimer: This document provides a summary of available safety and handling information for Dodecanamide, N-decyl- (CAS No. 22205-13-6). A comprehensive Safety Data Sheet (SDS) for this specific compound was not found during the literature search. Therefore, the information on handling precautions, personal protective equipment, and potential hazards is based on general knowledge of closely related long-chain fatty acid amides. Researchers and drug development professionals should exercise caution and handle this substance in a controlled laboratory environment, adhering to all institutional and regulatory safety protocols.
Chemical and Physical Properties
Limited quantitative data for Dodecanamide, N-decyl- is available. The following table summarizes the known physical and chemical properties.
| Property | Value | Source |
| CAS Number | 22205-13-6 | [1][2] |
| Molecular Formula | C22H45NO | [1] |
| Molecular Weight | 339.6 g/mol | [1] |
Hazard Identification and General Precautions
Due to the lack of a specific Safety Data Sheet for Dodecanamide, N-decyl-, a definitive hazard profile is not available. However, based on the general properties of long-chain fatty acid amides, the following potential hazards and precautions should be considered:
-
Potential Hazards:
-
May cause skin and eye irritation upon direct contact.
-
Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Ingestion may cause gastrointestinal discomfort.
-
Long-chain amides are generally considered to have low acute toxicity, but chronic exposure data is often limited.
-
-
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.
-
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling Dodecanamide, N-decyl-, based on general guidelines for similar chemical compounds.
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust generation is unavoidable or if working outside of a fume hood. | Prevents inhalation of dust. |
Experimental Protocols
No specific experimental protocols for safety and handling studies of Dodecanamide, N-decyl- were identified in the conducted searches.
Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of chemical compounds like Dodecanamide, N-decyl- in a research setting.
References
Commercial suppliers of research-grade Dodecanamide, N-decyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecanamide, N-decyl-, a long-chain N-substituted fatty amide, has garnered interest within the scientific community for its potential applications in various research domains. This technical guide provides a comprehensive overview of commercially available research-grade Dodecanamide, N-decyl-, including its chemical properties and a list of suppliers. However, a notable scarcity of publicly available data on its specific biological activity, detailed experimental protocols, and established signaling pathways currently exists. This document aims to consolidate the available information and highlight areas for future investigation.
Introduction
Dodecanamide, N-decyl-, with the chemical formula C₂₂H₄₅NO, belongs to the class of N-acyl amines. Its structure, featuring a dodecanoyl group attached to a decylamine, imparts significant lipophilicity. While the broader class of fatty acid amides is known to be involved in various biological processes, including signaling and membrane interactions, the specific roles and mechanisms of Dodecanamide, N-decyl- remain largely unexplored in peer-reviewed literature. This guide serves as a foundational resource for researchers considering the use of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | Dodecanamide, N-decyl- | A2B Chem[1] |
| CAS Number | 22205-13-6 | A2B Chem[1] |
| Molecular Formula | C₂₂H₄₅NO | A2B Chem[1] |
| Molecular Weight | 339.60 g/mol | A2B Chem[1] |
| Purity | Typically ≥95% | A2B Chem[1] |
Note: The data presented in this table is based on information from commercial suppliers and may not have been independently verified by peer-reviewed research.
Commercial Suppliers
Research-grade Dodecanamide, N-decyl- is available from a limited number of chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.
| Supplier | Product Number | Purity |
| A2B Chem | AF74743 | 95%[1] |
| LookChem | - | Not specified[2] |
Synthesis and Characterization
Detailed, peer-reviewed experimental protocols for the synthesis and purification of Dodecanamide, N-decyl- are not currently available in the public domain. However, a general synthetic approach for N-alkyldodecanamides can be inferred from standard organic chemistry principles.
General Synthetic Workflow
A plausible synthetic route would involve the acylation of decylamine with dodecanoyl chloride. This reaction is a standard method for amide bond formation.
Caption: A generalized workflow for the synthesis of Dodecanamide, N-decyl-.
Purification and Analysis
Following synthesis, purification would likely be achieved through column chromatography on silica gel. Characterization of the final product would be essential and would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Unfortunately, specific NMR, MS, or HPLC data for Dodecanamide, N-decyl- is not available in published literature.
Biological Activity and Signaling Pathways
As of the date of this guide, there are no published research articles detailing the biological activity or the signaling pathways modulated by Dodecanamide, N-decyl-. While related fatty acid amides have been studied, any extrapolation of their functions to Dodecanamide, N-decyl- would be purely speculative.
The following diagram illustrates a hypothetical workflow for investigating the biological effects of this compound.
Caption: A proposed experimental workflow to elucidate the biological function of Dodecanamide, N-decyl-.
Future Research Directions
The lack of available data on Dodecanamide, N-decyl- presents a clear opportunity for novel research. Key areas for future investigation include:
-
Chemical Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol, along with comprehensive analytical data (NMR, IR, MS, HPLC).
-
In Vitro Biological Screening: Broad screening of the compound in various cell-based assays to identify potential biological activities.
-
Target Identification and Mechanism of Action: Elucidation of the molecular targets and the signaling pathways through which Dodecanamide, N-decyl- may exert its effects.
Conclusion
Dodecanamide, N-decyl- is a commercially available research chemical with a significant lack of characterization and functional data in the public domain. This guide provides the currently available information on its properties and suppliers. The absence of detailed experimental protocols and biological data underscores the need for foundational research to uncover the potential of this molecule for scientific and drug development applications. Researchers are encouraged to undertake systematic studies to fill these knowledge gaps.
References
The Amphiphilic Nature of Dodecanamide, N-decyl-: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the amphiphilic properties of Dodecanamide, N-decyl-, a non-ionic surfactant with significant potential in pharmaceutical sciences. The document elucidates the molecule's structural characteristics, self-assembly behavior, and prospective applications in advanced drug delivery systems. Due to the limited availability of direct experimental data for Dodecanamide, N-decyl-, this guide leverages data from homologous series of related amphiphilic compounds to infer its physicochemical properties and performance characteristics. Detailed experimental protocols for the synthesis of N-alkyl amides and the determination of critical micelle concentration (CMC) are provided to facilitate further research and development.
Introduction
Dodecanamide, N-decyl-, is a long-chain N-alkyl amide characterized by a hydrophilic amide head group and two hydrophobic alkyl chains: a dodecyl chain (C12) from the fatty acid and a decyl chain (C10) attached to the nitrogen atom. This molecular architecture imparts a distinct amphiphilic nature, enabling it to self-assemble in aqueous and non-aqueous environments. Such properties are of paramount interest to researchers and scientists in drug development, as amphiphilic molecules are crucial for solubilizing poorly water-soluble drugs, forming stable drug delivery vehicles like micelles and nanoparticles, and enhancing drug permeation across biological membranes.
This guide aims to provide a comprehensive technical overview of Dodecanamide, N-decyl-, focusing on its core amphiphilic characteristics. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep understanding of this molecule's potential for formulation and delivery of therapeutic agents.
Molecular Structure and Physicochemical Properties
The fundamental structure of Dodecanamide, N-decyl- consists of a dodecanamide backbone with a decyl group attached to the nitrogen atom.
-
Hydrophilic Head: The amide group (-CONH-) serves as the polar, hydrophilic head. The presence of the nitrogen and oxygen atoms allows for hydrogen bonding, contributing to its interaction with polar solvents like water.
-
Hydrophobic Tails: The molecule possesses two non-polar alkyl chains: the dodecyl chain (CH₃(CH₂)₁₀-) and the N-decyl chain (CH₃(CH₂)₉-). These long hydrocarbon tails are responsible for the molecule's hydrophobicity and its tendency to aggregate in aqueous solutions to minimize contact with water.
The balance between the hydrophilic and hydrophobic portions of the molecule dictates its overall solubility, surface activity, and self-assembly behavior.
Amphiphilic Behavior and Self-Assembly
Like other surfactants, Dodecanamide, N-decyl- is expected to exhibit concentration-dependent aggregation in solution. At low concentrations, it exists as individual molecules (monomers). As the concentration increases, the monomers will adsorb at interfaces, such as the air-water interface, reducing the surface tension.
Critical Micelle Concentration (CMC)
Above a specific concentration, known as the critical micelle concentration (CMC), the monomers spontaneously self-assemble into organized aggregates called micelles.[1] In aqueous solutions, these micelles typically have a core-shell structure where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic amide heads form the outer shell, interacting with the surrounding aqueous environment. The CMC is a critical parameter that defines the onset of micellization and is a key indicator of a surfactant's efficiency.[1]
The following table presents the Critical Micelle Concentration (CMC) for a homologous series of sodium N-alkyl amide sulfates (CmH2m+1NHCO(CH2)nOSO3Na). Although these are anionic surfactants, the trend of decreasing CMC with increasing hydrophobic chain length (m) is a fundamental principle that would also apply to non-ionic N-alkyl dodecanamides.
Table 1: Critical Micelle Concentration (CMC) of a Homologous Series of Sodium N-Alkyl Amide Sulfates at 35 °C [3]
| Surfactant (m-n-Na) | N-Alkyl Chain Length (m) | CMC (mM) |
| 12-1-Na | 12 | 5.2 |
| 14-1-Na | 14 | 1.3 |
| 16-1-Na | 16 | 0.35 |
Based on this trend, it can be reasonably predicted that Dodecanamide, N-decyl- (with a C12 and a C10 chain) would have a low CMC, indicative of efficient self-assembly in aqueous media.
Aggregation Number
The aggregation number is another important characteristic of a micelle, representing the average number of surfactant molecules in a single micelle. This parameter is influenced by the molecular geometry of the surfactant, temperature, and the presence of electrolytes. For long-chain N-alkyl amides, the aggregation number is expected to be significant, leading to the formation of stable micelles capable of encapsulating hydrophobic drug molecules.
Potential Applications in Drug Delivery
The amphiphilic nature of Dodecanamide, N-decyl- makes it a promising excipient for various drug delivery applications.
-
Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles formed by Dodecanamide, N-decyl- can serve as a microenvironment to encapsulate and solubilize hydrophobic drugs, thereby increasing their apparent aqueous solubility and bioavailability.[4][5]
-
Nanoparticle Drug Delivery Systems: This molecule can be used in the formulation of nanoparticles for targeted and controlled drug release.[4][6] The self-assembly properties can be exploited to create stable drug-loaded nanocarriers.
-
Permeation Enhancement: The interaction of the alkyl chains with the lipid bilayers of biological membranes may lead to a temporary and reversible disruption of the membrane structure, facilitating the permeation of co-administered drugs.
Experimental Protocols
Synthesis of Dodecanamide, N-decyl- (Proposed Method)
A general and direct method for the synthesis of N-alkyl amides involves the N-alkylation of a primary amide with an alkyl halide in the presence of a base. The following protocol is adapted from general procedures for N-alkylation of amides.
Materials:
-
Dodecanamide
-
1-Bromodecane (Decyl bromide)
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve Dodecanamide (1 equivalent) in anhydrous DMF.
-
Deprotonation: Add potassium hydroxide (1.2 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the amide anion.
-
Alkylation: Add 1-Bromodecane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Dodecanamide, N-decyl-.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Determination of Critical Micelle Concentration (CMC) by Electrical Conductivity[3]
The CMC of a non-ionic surfactant can be determined by measuring the change in electrical conductivity of its aqueous solutions as a function of concentration.
Materials and Equipment:
-
Dodecanamide, N-decyl-
-
High-purity deionized water
-
Conductivity meter with a temperature-controlled cell
-
Volumetric flasks and pipettes
-
Magnetic stirrer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Dodecanamide, N-decyl- in deionized water. The concentration should be well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations, spanning a range both below and above the anticipated CMC.
-
Conductivity Measurement:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Equilibrate the conductivity cell and the sample solution to a constant temperature (e.g., 25 °C or 35 °C).
-
Measure the electrical conductivity of each prepared solution, starting from the most dilute to the most concentrated, or vice versa, ensuring the cell is rinsed with the next solution to be measured.
-
-
Data Analysis:
-
Plot the measured electrical conductivity (κ) as a function of the surfactant concentration (C).
-
The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
-
Visualizations
Logical Relationship of Amphiphilic Properties
Caption: Interplay of molecular structure and amphiphilic behavior.
Experimental Workflow for CMC Determination
Caption: Workflow for CMC determination by conductivity.
Conclusion
Dodecanamide, N-decyl- represents a class of non-ionic surfactants with significant potential for application in the pharmaceutical industry. Its pronounced amphiphilic character, driven by the hydrophilic amide head and dual hydrophobic alkyl tails, is expected to lead to efficient self-assembly and micelle formation at low concentrations. While direct experimental data for this specific molecule is scarce, analysis of homologous series provides a strong indication of its likely behavior. The ability of its micelles to encapsulate hydrophobic drugs makes it a valuable candidate for the formulation of poorly water-soluble active pharmaceutical ingredients. The detailed experimental protocols provided herein offer a starting point for researchers to synthesize and characterize Dodecanamide, N-decyl-, and to further explore its utility in advanced drug delivery systems. Further investigation into the precise physicochemical properties and biocompatibility of this compound is warranted to fully realize its potential in drug development.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. datapdf.com [datapdf.com]
- 4. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Anticancer drug delivery to cancer cells using alkyl amine-functionalized nanodiamond supraparticles - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of N-decyl-dodecanamide: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential biological activities of N-decyl-dodecanamide based on the activities of structurally related long-chain N-alkyl-alkanamides and fatty acid amides (FAAs). As of the latest literature review, specific experimental data on the biological activities of N-decyl-dodecanamide is not available. The information presented herein is intended to guide researchers and drug development professionals in formulating hypotheses and designing future investigations into this compound.
Introduction to N-decyl-dodecanamide and Related Fatty Acid Amides
N-decyl-dodecanamide is a secondary amide consisting of a decyl amine linked to a dodecanoic acid. Its structure, featuring two long alkyl chains, places it within the broad class of fatty acid amides (FAAs). FAAs are a diverse group of endogenous and synthetic lipids that have garnered significant scientific interest due to their multifaceted biological roles.[1][2] This class of compounds is characterized by a fatty acyl group linked to a primary or secondary amine.
The biological functions of FAAs are highly dependent on their specific chemical structures, including the length and degree of saturation of the fatty acid chain and the nature of the head group.[1][2] Prominent examples of biologically active FAAs include the endocannabinoid anandamide (N-arachidonoylethanolamine) and the sleep-inducing substance oleamide.[1][3] These molecules are involved in a wide array of physiological processes, such as neuromodulation, inflammation, pain signaling, and energy homeostasis.[1][2][3]
Given the structural similarities, it is plausible that N-decyl-dodecanamide may exhibit biological activities akin to other long-chain FAAs. Potential areas of investigation include its role as a signaling molecule, its antimicrobial properties, and its interaction with enzymes that regulate the levels of other bioactive lipids.
Potential Pharmacological Activities
While no specific pharmacological data for N-decyl-dodecanamide exists, the activities of related long-chain FAAs suggest several potential avenues for research.
Neuromodulatory and Anti-inflammatory Effects
Many FAAs function as signaling lipids in the central nervous system and peripheral tissues.[1][3] Their effects are often mediated by specific receptors or by modulating the activity of key enzymes.
Signaling Pathways of Related Fatty Acid Amides
Fatty acid amides can influence several key signaling pathways. For instance, N-palmitoylethanolamine (PEA) is known to exert anti-inflammatory effects by activating the peroxisome proliferator-activated receptor alpha (PPARα).[1] Anandamide, an endocannabinoid, interacts with cannabinoid receptors CB1 and CB2, which are involved in pain, mood, and appetite regulation.[1][3]
The degradation of many bioactive FAAs is controlled by the enzyme Fatty Acid Amide Hydrolase (FAAH).[3][4] Inhibition of FAAH can potentiate the effects of endogenous FAAs like anandamide.[3][4]
Figure 1: Generalized signaling pathway for bioactive fatty acid amides.
Antimicrobial Activity
Long-chain amines and amides have been investigated for their antimicrobial properties. Studies have shown that the length of the alkyl chain is a critical determinant of activity, with compounds having chain lengths of 10 to 12 carbons often exhibiting the most potent effects against certain microorganisms.[5] While amide derivatives have generally been found to be less active than their corresponding amine counterparts, they still represent a class of compounds with potential antimicrobial applications.[5]
Quantitative Data on Related Long-Chain Amides
The following table summarizes the antimicrobial activity of some long-chain amines and amides, providing a reference for the potential efficacy of N-decyl-dodecanamide.
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µmole/ml) | Reference |
| Hendecylamine | Streptococcus pyogenes | ~0.60 | [5] |
| Hendecylamine | Diplococcus pneumoniae | ~0.60 | [5] |
Note: Data for N-decyl-dodecanamide is not available. The table shows data for a related long-chain amine to indicate the potential for antimicrobial activity in this class of compounds.
Experimental Protocols for Investigating Biological Activities
To elucidate the biological activities of N-decyl-dodecanamide, a series of in vitro and in vivo experiments would be required. Below are generalized protocols for assessing potential antimicrobial and FAAH inhibitory activities.
Antimicrobial Susceptibility Testing
A standard method to determine the antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Workflow for Antimicrobial Susceptibility Testing
Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of N-decyl-dodecanamide: Dissolve N-decyl-dodecanamide in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium) in a 96-well microtiter plate.
-
Preparation of Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of N-decyl-dodecanamide that completely inhibits visible growth of the microorganism.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
To assess if N-decyl-dodecanamide can modulate the endocannabinoid system, an FAAH inhibition assay can be performed.
Methodology:
-
Enzyme Preparation: Use either purified recombinant FAAH or a rat brain homogenate as the source of the enzyme.
-
Assay Procedure: Pre-incubate the enzyme preparation with various concentrations of N-decyl-dodecanamide in an appropriate buffer. Initiate the enzymatic reaction by adding a fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Measurement: Monitor the hydrolysis of the substrate over time by measuring the increase in fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of N-decyl-dodecanamide required to inhibit 50% of the FAAH activity.
Conclusion and Future Directions
N-decyl-dodecanamide belongs to the chemically diverse and biologically significant class of fatty acid amides. While direct experimental evidence of its biological activities is currently lacking, the known functions of structurally similar long-chain FAAs suggest that N-decyl-dodecanamide holds potential for pharmacological effects, particularly in the areas of neuromodulation, anti-inflammation, and antimicrobial action.
Future research should focus on a systematic evaluation of N-decyl-dodecanamide's bioactivities. Initial in vitro screening, as outlined in the experimental protocols, would provide a foundational understanding of its potential. Subsequent cell-based assays and in vivo studies in animal models would be necessary to validate any observed activities and to elucidate the underlying mechanisms of action. Such investigations will be crucial in determining the therapeutic potential of this and other related long-chain N-alkyl-alkanamides.
References
- 1. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylamides - Wikipedia [en.wikipedia.org]
- 3. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Dodecanamide, N-decyl- as a Non-Ionic Surfactant in Research
Introduction to Dodecanamide, N-decyl-
Dodecanamide, N-decyl- is a non-ionic surfactant characterized by a hydrophilic amide head group and two hydrophobic alkyl chains (a dodecyl and a decyl group). This amphipathic structure allows it to interact with both aqueous and non-polar environments, making it suitable for a variety of research applications, particularly in the life sciences. Non-ionic surfactants are generally considered mild and non-denaturing, which is advantageous for maintaining the structural and functional integrity of biomolecules like proteins.
Potential Applications:
-
Solubilization of membrane proteins: A primary application for non-ionic surfactants is the extraction and solubilization of integral membrane proteins from lipid bilayers.[1][2][3]
-
Stabilization of proteins in solution: By preventing aggregation, non-ionic surfactants can help maintain the stability of purified proteins.[4]
-
Drug delivery systems: The amphipathic nature of these surfactants allows for the formation of micelles or other nanostructures that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[5][6]
-
Enzyme assays: They can be used to create stable, homogenous solutions for enzymatic reactions involving hydrophobic substrates.
-
Cosmetics and personal care formulations: Due to their mild nature, related amide-based surfactants are used in various personal care products.[7][8][9]
Physicochemical Properties
The effectiveness of a non-ionic surfactant is determined by its physicochemical properties. While specific data for Dodecanamide, N-decyl- is limited, the following table presents key parameters for related and commonly used non-ionic surfactants to provide a comparative overview.
| Property | Dodecanamide (Lauramide)[8][10][11] | n-Dodecyl-β-D-maltoside (DDM)[3] |
| Molecular Formula | C12H25NO | C24H46O11 |
| Molecular Weight ( g/mol ) | 199.33 | 510.62 |
| Critical Micelle Concentration (CMC) | Not readily available in aqueous solution | 0.15 mM |
| Appearance | White crystalline or powdery solid | White powder |
| Solubility | Insoluble in water, soluble in alcohol | Soluble in water |
| Melting Point (°C) | ~102-110 | >130 (decomposes) |
Note: The Critical Micelle Concentration (CMC) is a crucial parameter, representing the concentration at which surfactant monomers begin to self-assemble into micelles.[12][13] For solubilizing membrane proteins, the surfactant concentration should be kept above the CMC.
Experimental Protocols
Protocol for Solubilization of Membrane Proteins from E. coli
This protocol provides a general framework for the extraction and solubilization of a target membrane protein from E. coli cell membranes using a non-ionic surfactant.
Materials:
-
E. coli cell paste expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) Dodecanamide, N-decyl- (or a suitable alternative like DDM)
-
Wash Buffer: Lysis Buffer containing a lower concentration of surfactant (e.g., 0.1% w/v)
-
Ultracentrifuge and appropriate rotors
-
Dounce homogenizer or sonicator
-
Spectrophotometer for protein quantification (e.g., BCA or Bradford assay)
-
SDS-PAGE reagents
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell paste in ice-cold Lysis Buffer.
-
Lyse the cells using a French press, microfluidizer, or sonication. Ensure the sample is kept cold throughout this process.
-
-
Membrane Isolation:
-
Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove intact cells and large debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction).
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer. The final protein concentration should be between 5-10 mg/mL.
-
Incubate the suspension with gentle agitation (e.g., on a rocker or rotator) for 1-2 hours at 4°C.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at high speed (100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Analysis:
-
Determine the protein concentration of the solubilized fraction.
-
Analyze the total membrane, solubilized, and unsolubilized fractions by SDS-PAGE to assess the efficiency of solubilization.
-
Workflow for Membrane Protein Solubilization
Caption: Workflow for the solubilization of membrane proteins from E. coli.
Protocol for Formulation of a Hydrophobic Drug in a Micellar Solution
This protocol describes the preparation of a micellar formulation of a hydrophobic drug using a non-ionic surfactant for solubility enhancement studies.
Materials:
-
Hydrophobic drug
-
Dodecanamide, N-decyl- (or a suitable alternative)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Surfactant Solution Preparation:
-
Prepare a stock solution of the non-ionic surfactant in PBS at a concentration well above its CMC (e.g., 10-20 times the CMC).
-
-
Drug Loading:
-
Add an excess amount of the hydrophobic drug to the surfactant solution.
-
Stir the mixture vigorously using a magnetic stirrer for 24-48 hours at room temperature, protected from light if the drug is light-sensitive.
-
-
Equilibration and Filtration:
-
Allow the suspension to equilibrate for a few hours.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved drug. The filtrate now contains the drug-loaded micelles.
-
-
Characterization:
-
Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
The particle size and polydispersity of the micelles can be analyzed using Dynamic Light Scattering (DLS).
-
Logical Relationship for Micellar Drug Formulation
Caption: Process for formulating a hydrophobic drug in a micellar solution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein solubilization yield | Surfactant concentration is too low. | Increase the surfactant concentration in the Solubilization Buffer. A common starting point is 1-2% (w/v). |
| Inefficient cell lysis or membrane isolation. | Optimize the lysis and centrifugation steps to ensure complete cell disruption and efficient membrane pelleting. | |
| The chosen surfactant is not effective for the target protein. | Screen a panel of different non-ionic surfactants (e.g., DDM, LDAO, Triton X-100) to find the optimal one for your protein of interest. | |
| Protein precipitation after solubilization | Surfactant concentration has dropped below the CMC during purification steps. | Ensure that all buffers used in subsequent purification steps (e.g., chromatography) contain the surfactant at a concentration above its CMC. |
| The protein is unstable once removed from the lipid bilayer. | Add stabilizing agents to the buffers, such as glycerol, cholesterol analogs (e.g., CHS), or specific lipids that are known to interact with the protein.[1] | |
| Interference with downstream assays | The surfactant interferes with the assay (e.g., binding assays, enzymatic activity). | Consider using a surfactant with a lower CMC to minimize the monomer concentration.[3] Alternatively, it may be necessary to remove the surfactant or exchange it for another one that is compatible with the assay. This can be achieved through dialysis or affinity chromatography. |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling Dodecanamide, N-decyl- and other surfactants.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
-
Avoid inhalation of dust and contact with skin and eyes.[10]
By following these guidelines and protocols, researchers can effectively utilize Dodecanamide, N-decyl- or similar non-ionic surfactants for a variety of applications in their research endeavors. Optimization of the presented protocols for specific proteins and experimental systems is highly recommended.
References
- 1. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. Effect of Nonionic Surfactants (Dodecyl Maltoside and Polysorbate 20) on Prevention of Aggregation and Conformational Changes of Recombinant Human IFNβ_1b Induced by Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. lauramide DEA, 120-40-1 [thegoodscentscompany.com]
- 10. chembk.com [chembk.com]
- 11. Dodecanamide | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Application Notes and Protocols: Dodecanamide, N-decyl- in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of Dodecanamide, N-decyl- in drug delivery systems is limited in publicly available literature. The following application notes and protocols are based on established principles and data from structurally similar long-chain N-alkyl amides, which are primarily investigated as penetration enhancers in transdermal drug delivery. These should serve as a foundational guide for research and development.
Application Notes
Dodecanamide, N-decyl- (also known as N-decyldodecanamide) is a lipophilic molecule with amphiphilic characteristics, making it a promising candidate for use as an excipient in drug delivery systems, particularly for topical and transdermal applications. Its long alkyl chains suggest a high affinity for the lipid-rich stratum corneum of the skin, indicating its potential as a penetration enhancer.
Primary Application: Transdermal Penetration Enhancer
Long-chain N-alkyl amides, structurally analogous to Dodecanamide, N-decyl-, have been shown to effectively increase the permeation of both lipophilic and hydrophilic drugs across the skin barrier. The proposed mechanism of action involves the disruption of the highly ordered lipid bilayers in the stratum corneum. By inserting their flexible alkyl chains into the lipid matrix, these molecules increase the fluidity of the lipid lamellae, creating more permeable pathways for drug molecules to diffuse through.
Potential in Nanoparticle and Liposomal Formulations
While specific data is scarce, the physicochemical properties of Dodecanamide, N-decyl- suggest its potential use as a lipid component in the formulation of solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes. In such systems, it could serve to:
-
Enhance Drug Solubility and Loading: Its lipophilic nature can help to solubilize poorly water-soluble drugs within the lipid core of the nanoparticles.
-
Modulate Drug Release: The inclusion of Dodecanamide, N-decyl- in the lipid matrix could influence the crystallinity and packing of the lipid components, thereby modulating the release profile of the encapsulated drug.
-
Improve Skin Adhesion and Penetration: Formulations containing this compound may exhibit enhanced adhesion to the skin surface, leading to a more sustained drug release and improved penetration.
Quantitative Data Summary
The following table summarizes quantitative data for N,N-dimethyldecanamide, a structurally related N-alkyl amide, demonstrating its efficacy as a penetration enhancer for ibuprofen and naproxen. This data can be used as a reference point for designing experiments with Dodecanamide, N-decyl-.
| Drug | Enhancer (N,N-dimethyldecanamide) Concentration | Enhancement Ratio (Flux) | Reference |
| Ibuprofen | 5% in 50% aqueous propylene glycol | ~4 | [1] |
| Naproxen | 5% in 50% aqueous propylene glycol | ~6 | [1] |
Note: The enhancement ratio is the factor by which the drug flux across the skin is increased in the presence of the enhancer compared to the control (vehicle without enhancer).
Experimental Protocols
Protocol 1: Synthesis of Dodecanamide, N-decyl-
This protocol describes a general method for the synthesis of an amide from a carboxylic acid and an amine, which can be adapted for Dodecanamide, N-decyl-.
Materials:
-
Dodecanoic acid (Lauric acid)
-
Decylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve dodecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the solution and stir for 15 minutes at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add decylamine (1 equivalent) to the reaction mixture and stir overnight at room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure Dodecanamide, N-decyl-.
Visualization of Synthesis Workflow:
Protocol 2: Preparation of a Topical Formulation
This protocol describes the preparation of a simple oil-in-water cream containing Dodecanamide, N-decyl- as a penetration enhancer.
Materials:
-
Oil Phase:
-
Dodecanamide, N-decyl- (e.g., 5% w/w)
-
Cetyl alcohol (15% w/w)
-
Drug (lipophilic)
-
-
Aqueous Phase:
-
Glycerin (10% w/w)
-
Polysorbate 80 (5% w/w)
-
Purified water (q.s. to 100%)
-
-
Preservative (e.g., phenoxyethanol)
Procedure:
-
Oil Phase Preparation: In a beaker, melt the cetyl alcohol and Dodecanamide, N-decyl- at 70-75°C. Dissolve the lipophilic drug in this molten lipid phase.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the glycerin and Polysorbate 80 in purified water and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.
-
Cooling: Allow the emulsion to cool down to room temperature with gentle stirring.
-
Final Additions: Add the preservative when the cream has cooled to below 40°C and mix until uniform.
-
Characterization: Characterize the cream for its pH, viscosity, drug content, and physical stability.
Visualization of Formulation Workflow:
Protocol 3: In Vitro Skin Permeation Study
This protocol details the use of Franz diffusion cells to evaluate the penetration enhancing effect of the prepared topical formulation.[2][3]
Materials:
-
Franz diffusion cells
-
Full-thickness skin (e.g., porcine ear skin or human cadaver skin)
-
Phosphate-buffered saline (PBS, pH 7.4) as receptor medium
-
The prepared topical formulation (with and without Dodecanamide, N-decyl- as a control)
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Skin Preparation: Thaw the frozen skin and excise a section to fit the Franz diffusion cell.[3] Ensure the skin is free of any defects.
-
Cell Assembly: Mount the skin sample between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.
-
Equilibration: Allow the skin to equilibrate for 30 minutes.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for drug analysis and replace it with an equal volume of fresh, pre-warmed PBS.[2]
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve. Calculate the enhancement ratio by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Visualization of In Vitro Skin Permeation Study Workflow:
Conceptual Visualization
Mechanism of Penetration Enhancement
The following diagram illustrates the proposed mechanism by which Dodecanamide, N-decyl- enhances drug penetration through the stratum corneum.
References
The Emerging Role of N-decyl-dodecanamide in Nanoparticle Engineering: A Guide to Synthesis and Stabilization
For Researchers, Scientists, and Drug Development Professionals
The field of nanotechnology continues to offer groundbreaking solutions in medicine and materials science, with the precise engineering of nanoparticles being a cornerstone of this progress. The stability and efficacy of these nanoparticles are critically dependent on the capping and stabilizing agents used during their synthesis. This document presents detailed application notes and protocols on the use of N-decyl-dodecanamide, a long-chain fatty amide, in the synthesis and stabilization of nanoparticles, a topic of growing interest for applications ranging from drug delivery to diagnostics.
Introduction to Nanoparticle Stabilization
Nanoparticles, owing to their high surface-area-to-volume ratio, are inherently thermodynamically unstable and tend to aggregate to minimize their surface energy. Stabilization is therefore a critical step in nanoparticle synthesis, preventing aggregation and controlling particle growth. This is typically achieved by the adsorption of stabilizing agents onto the nanoparticle surface. These agents can provide either electrostatic or steric repulsion. Long-chain organic molecules, such as fatty acids and alkylamines, are effective steric stabilizers, creating a protective layer that prevents close contact between nanoparticles.
N-decyl-dodecanamide, with its dual long alkyl chains (a C10 acyl chain and a C12 amine chain) and a central amide group, is a promising candidate for a robust stabilizing agent. The long hydrocarbon chains can provide a significant steric barrier, while the amide group may offer additional coordination to the nanoparticle surface, enhancing the stability of the colloidal suspension.
Potential Applications in Nanomedicine
The tailored surface chemistry of nanoparticles is crucial for their application in drug delivery. The use of N-decyl-dodecanamide as a stabilizing agent could offer several advantages:
-
Enhanced Stability: The long alkyl chains can provide excellent steric stabilization, preventing aggregation in biological media.
-
Biocompatibility: Fatty amides are structurally related to endogenous lipids, suggesting potential for good biocompatibility.
-
Controlled Drug Release: The hydrophobic nature of the N-decyl-dodecanamide shell could be harnessed to control the release of encapsulated therapeutic agents.
-
Improved Cellular Uptake: The lipid-like character of the nanoparticle coating may facilitate interaction with cell membranes, potentially enhancing cellular uptake.
Experimental Protocols
While direct, peer-reviewed protocols for N-decyl-dodecanamide in nanoparticle synthesis are not yet widely established, the following hypothetical protocols are based on well-documented methods for similar long-chain stabilizing agents. These should serve as a starting point for researchers looking to investigate the utility of N-decyl-dodecanamide.
Synthesis of N-decyl-dodecanamide Stabilized Gold Nanoparticles (AuNPs)
This protocol adapts the well-established Brust-Schiffrin method, replacing the traditional thiol-based stabilizer with N-decyl-dodecanamide.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
N-decyl-dodecanamide
-
Toluene
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
Procedure:
-
Phase Transfer of Gold: Prepare a two-phase system by dissolving 30 mg of HAuCl₄ in 10 mL of deionized water and 80 mg of TOAB in 30 mL of toluene. Mix vigorously for 10-15 minutes until the aqueous phase becomes clear and the organic phase turns orange, indicating the transfer of AuCl₄⁻ ions.
-
Addition of Stabilizer: To the organic phase, add a solution of N-decyl-dodecanamide in toluene. The molar ratio of Au to N-decyl-dodecanamide can be varied (e.g., 1:1, 1:2, 1:5) to study its effect on nanoparticle size and stability.
-
Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ (25 mg in 10 mL of ice-cold deionized water) dropwise over 10 minutes. The solution should turn from orange to a deep ruby red or purple, indicating the formation of AuNPs.
-
Purification: Continue stirring for at least 3 hours to ensure complete reaction and stabilization. Separate the organic phase and wash it three times with deionized water. Precipitate the AuNPs by adding methanol and centrifuge to collect the nanoparticles.
-
Final Product: Resuspend the purified N-decyl-dodecanamide-stabilized AuNPs in a nonpolar solvent like toluene or hexane for storage and characterization.
Characterization of N-decyl-dodecanamide Stabilized Nanoparticles
To evaluate the success of the synthesis and the stabilizing effect of N-decyl-dodecanamide, the following characterization techniques are recommended:
| Technique | Parameter Measured | Expected Outcome for N-decyl-dodecanamide Stabilization |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) | A distinct SPR peak (around 520 nm for AuNPs) indicates the formation of nanoparticles. A narrow peak suggests a monodisperse size distribution. |
| Transmission Electron Microscopy (TEM) | Size, shape, and dispersity | TEM images will reveal the morphology and size distribution of the nanoparticles. Well-stabilized particles will appear as discrete, non-aggregated entities. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | DLS provides information on the effective size of the nanoparticles in solution, including the stabilizing layer. A narrow size distribution is desirable. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups | FTIR can confirm the presence of N-decyl-dodecanamide on the nanoparticle surface by identifying characteristic amide and C-H stretching vibrations. |
| Zeta Potential Measurement | Surface charge | The zeta potential indicates the surface charge of the nanoparticles and can provide insight into their colloidal stability in different media. |
Visualizing the Process
To better understand the proposed mechanisms and workflows, the following diagrams have been generated.
Caption: Mechanism of nanoparticle synthesis and stabilization.
Caption: Experimental workflow for nanoparticle synthesis.
Conclusion and Future Outlook
N-decyl-dodecanamide presents a compelling, albeit largely unexplored, option for the stabilization of nanoparticles. Its chemical structure suggests it could impart significant steric stability and biocompatibility, making it a prime candidate for applications in drug delivery and other biomedical fields. The protocols and characterization methods outlined here provide a foundational framework for researchers to begin investigating the potential of this and other long-chain fatty amides in the rational design of advanced nanomaterials. Further research is needed to quantify its stabilizing efficiency, toxicity, and in vivo behavior to fully realize its potential in nanomedicine.
Application Notes and Protocols for Dodecanamide, N-decyl- in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a general framework for the investigation of Dodecanamide, N-decyl- in cell culture. Due to the limited availability of direct experimental data for this specific compound, the proposed mechanisms of action and signaling pathways are hypothetical and based on the known biological activities of structurally related molecules, such as ceramides and other long-chain N-alkyl amides. Researchers should validate these protocols and proposed mechanisms through their own experimental work.
Introduction
Dodecanamide, N-decyl-, also known as N-decyldodecanamide, is a lipophilic molecule characterized by two long alkyl chains linked by an amide bond. Its structural similarity to endogenous signaling lipids like ceramides suggests that it may have significant biological activity, including the potential to modulate cellular processes such as proliferation, viability, and apoptosis. These application notes provide a comprehensive guide for researchers to systematically evaluate the effects of Dodecanamide, N-decyl- in various cell culture systems.
Potential Mechanism of Action
Based on the biology of structurally similar compounds like ceramides, Dodecanamide, N-decyl- is hypothesized to exert its effects through the following mechanisms:
-
Membrane Intercalation and Disruption: The lipophilic nature of the molecule may allow it to intercalate into cellular membranes, altering their fluidity and permeability. This could disrupt normal cellular processes and signaling.
-
Induction of Apoptosis: Similar to ceramides, Dodecanamide, N-decyl- may act as a signaling molecule to initiate the intrinsic apoptotic pathway.[1][2] This can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1]
-
Modulation of Signaling Pathways: It may influence key signaling pathways involved in cell survival and death, such as the PI3K/Akt pathway.[2]
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the potential dose-dependent effects of Dodecanamide, N-decyl- on a cancer cell line (e.g., HCT116) after a 48-hour treatment.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of Dodecanamide, N-decyl- (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 40.2 ± 4.9 |
| 50 | 15.8 ± 3.7 |
| 100 | 5.1 ± 2.1 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Concentration of Dodecanamide, N-decyl- (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.2 ± 1.1 | 1.5 ± 0.5 |
| 10 | 15.6 ± 2.3 | 4.8 ± 1.2 |
| 25 | 35.8 ± 3.5 | 12.7 ± 2.1 |
| 50 | 48.2 ± 4.1 | 25.4 ± 3.3 |
Table 3: Caspase-3/7 Activity
| Concentration of Dodecanamide, N-decyl- (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 10 | 2.5 |
| 25 | 5.8 |
| 50 | 9.2 |
Table 4: Mitochondrial Membrane Potential (ΔΨm) by JC-1 Staining
| Concentration of Dodecanamide, N-decyl- (µM) | Red/Green Fluorescence Ratio (Decrease indicates depolarization) |
| 0 (Vehicle Control) | 1.0 |
| 10 | 0.72 |
| 25 | 0.45 |
| 50 | 0.21 |
Experimental Protocols
Preparation of Dodecanamide, N-decyl- Stock Solution
-
Solubility Testing: Due to its lipophilic nature, Dodecanamide, N-decyl- is unlikely to be soluble in aqueous media. Test solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent (e.g., DMSO).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cell lines for your study (e.g., cancer cell lines like HCT116, MCF-7, or non-cancerous cell lines like HEK293 for cytotoxicity comparison).
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and protein analysis).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working concentrations of Dodecanamide, N-decyl- by diluting the stock solution in a complete culture medium. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) in all experiments.
-
Replace the existing medium with the medium containing the desired concentrations of Dodecanamide, N-decyl- or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay)[3][4][5]
-
After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.[3]
-
Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.[4]
-
Carefully remove the medium containing MTT.[3]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)[6][7][8]
-
Harvest cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant.
-
Wash the cells with cold phosphate-buffered saline (PBS).[5]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) solution.[6]
-
Incubate the cells at room temperature for 15 minutes in the dark.[5]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[5]
-
Analyze the stained cells by flow cytometry within one hour.[5]
Caspase-3/7 Activity Assay[10][11][12]
-
After treatment, lyse the cells using a cell lysis buffer provided with a commercial caspase-3/7 activity assay kit.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or a fluorogenic substrate for fluorescence-based assays) to each well.[7]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.[7]
-
Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)[14][15][16][17]
-
After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) at 37°C for 15-30 minutes in the dark.[8][9]
-
Wash the cells with assay buffer (provided with the kit) or PBS.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[8]
-
Healthy cells with high ΔΨm will show red fluorescence (J-aggregates).
-
Apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
-
Quantify the change in ΔΨm by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for Dodecanamide, N-decyl- induced apoptosis.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating Dodecanamide, N-decyl- in cell culture.
References
- 1. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes & Protocols: The Use of Alkyl Maltoside Detergents in Membrane Protein Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Membrane proteins are crucial targets for biomedical research and drug discovery. However, their hydrophobic nature presents significant challenges for extraction, purification, and structural-functional characterization. Detergents are indispensable tools that overcome these challenges by partitioning into the biological membrane, extracting the proteins, and maintaining their solubility in an aqueous environment. Among the most widely used and effective non-ionic detergents are the alkyl maltopyranosides, particularly n-Dodecyl-β-D-maltopyranoside (DDM) and n-Decyl-β-D-maltopyranoside (DM). These detergents are favored for their mild, non-denaturing properties, which help preserve the native structure and function of membrane proteins.[1][2] This document provides detailed application notes and protocols for the use of these detergents in membrane protein research. While the specific query mentioned "Dodecanamide, N-decyl-", this term does not correspond to a commonly used detergent in the literature. It is likely that the intended subject was detergents with similar carbon chain lengths, such as DDM (C12) and DM (C10), which are covered herein.
I. Properties of Common Alkyl Maltoside Detergents
The choice of detergent is critical and often requires screening to find the optimal one for a specific membrane protein.[3] The properties of the detergent, such as its Critical Micelle Concentration (CMC), micelle size, and chemical nature, are key determinants of its suitability.[4][5]
Table 1: Physicochemical Properties of DDM, DM, and Related Detergents
| Detergent | Abbreviation | Chemical Type | Alkyl Chain Length | CMC (mM in water) | Micellar Weight (kDa) | Aggregation Number |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | 12 | 0.15 - 0.17[6][7] | ~50 | 78 - 149[8] |
| n-Decyl-β-D-maltopyranoside | DM | Non-ionic | 10 | 1.8[9][10] | - | - |
| n-Undecyl-β-D-maltopyranoside | UDM | Non-ionic | 11 | 0.59[11] | ~50[11] | - |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | 12 (x2) | 0.01[9] | - | - |
II. Application Notes
Membrane Protein Solubilization
The primary application of alkyl maltoside detergents is the solubilization of membrane proteins from their native lipid bilayer. The detergent monomers insert into the membrane, and above their CMC, they form micelles that encapsulate the hydrophobic transmembrane domains of the protein, rendering the protein-detergent complex soluble in aqueous buffers.[7]
-
Choosing the Right Detergent: DDM is often the first choice for initial solubilization trials due to its gentle nature and proven success with a wide range of membrane proteins, including G-protein coupled receptors (GPCRs).[6] DM, with its shorter alkyl chain and higher CMC, can be advantageous in situations where easier removal of the detergent by dialysis is desired.
-
Optimizing Solubilization Conditions: The efficiency of solubilization depends on several factors, including the detergent concentration, protein concentration, temperature, and buffer composition (pH, ionic strength). A general starting point is a detergent concentration of at least 2 times the CMC and a detergent-to-protein weight ratio of at least 4:1.[5] For solubilization from native membranes, a detergent-to-lipid molar ratio of 10:1 is often recommended.[5]
Membrane Protein Purification
Once solubilized, the protein-detergent complexes can be purified using standard chromatography techniques. It is crucial to maintain the detergent concentration above its CMC in all buffers throughout the purification process to prevent protein aggregation and precipitation.
-
Affinity Chromatography: Techniques like Immobilized Metal Affinity Chromatography (IMAC) are commonly used for purifying tagged membrane proteins. The presence of DDM or DM in the buffers is generally compatible with this method.[12][13]
-
Size Exclusion Chromatography (SEC): SEC is often the final purification step to separate the monodisperse protein-detergent complex from aggregates and other contaminants. The elution profile from SEC can also provide information about the homogeneity of the sample.
Structural and Functional Studies
Alkyl maltosides are widely used in structural biology techniques due to their ability to stabilize membrane proteins in a near-native conformation.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): DDM is one of the most successful detergents for the crystallization and high-resolution structure determination of membrane proteins.[6][14] Its ability to form stable and homogenous protein-detergent micelles is a key advantage.[15] For cryo-EM, maintaining a low concentration of free micelles is important to reduce background noise in the images.[15] The addition of cholesterol hemisuccinate (CHS) along with DDM can further stabilize some eukaryotic membrane proteins.[14]
-
Functional Assays: The mild nature of DDM often preserves the biological activity of the solubilized membrane protein, allowing for functional characterization through various assays.[16]
III. Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions
This protocol provides a method to screen for the best detergent and concentration to solubilize a target membrane protein.
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.
-
Detergent stock solutions (e.g., 10% w/v DDM, 10% w/v DM in water).
-
Protease inhibitors.
-
Microcentrifuge tubes.
-
Ultracentrifuge.
Procedure:
-
Thaw the isolated membranes on ice. Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Add protease inhibitors.
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
To each tube, add a different detergent stock solution to achieve a range of final concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v).
-
Incubate the samples with gentle agitation (e.g., end-over-end rotation) for 1-2 hours at 4°C.[13]
-
Centrifuge the samples at 100,000 x g for 45-60 minutes at 4°C to pellet the non-solubilized material.[17]
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blot (if an antibody is available) to determine the solubilization efficiency for each condition.
Diagram of Solubilization Screening Workflow:
Caption: Workflow for screening optimal detergent solubilization conditions.
Protocol 2: Purification of a His-tagged Membrane Protein using DDM
This protocol describes a general procedure for the purification of a His-tagged membrane protein that has been successfully solubilized with DDM.
Materials:
-
Solubilized membrane protein extract (from Protocol 1).
-
IMAC Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 0.05% (w/v) DDM.
-
IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM Imidazole, 0.05% (w/v) DDM.
-
IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 0.05% (w/v) DDM.
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) DDM.
-
Ni-NTA affinity resin.
-
Chromatography columns.
-
Size exclusion chromatography column (e.g., Superdex 200).
Procedure:
-
Affinity Chromatography (IMAC): a. Equilibrate the Ni-NTA resin with IMAC Binding Buffer. b. Load the solubilized protein extract onto the column. c. Wash the column with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins. d. Elute the target protein with IMAC Elution Buffer. Collect fractions. e. Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Size Exclusion Chromatography (SEC): a. Pool the fractions from the IMAC elution that contain the target protein and concentrate if necessary. b. Equilibrate the SEC column with SEC Buffer. c. Load the concentrated protein sample onto the SEC column. d. Run the chromatography and collect fractions corresponding to the major protein peak. e. Analyze the SEC fractions by SDS-PAGE to confirm the purity and assess the oligomeric state of the protein-detergent complex.
Diagram of Membrane Protein Purification Workflow:
References
- 1. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 3. High-throughput stability screening for detergent-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 8. Dodecyl-β-D-Maltoside › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 9. cube-biotech.com [cube-biotech.com]
- 10. caymanchem.com [caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression, Detergent Solubilization, and Purification of a Membrane Transporter, the MexB Multidrug Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Mimetic Systems in CryoEM: Keeping Membrane Proteins in their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins | PLOS One [journals.plos.org]
- 17. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dodecanamide, N-decyl- in Biological and Pharmaceutical Samples
Abstract
This application note details robust and sensitive analytical methods for the quantification of Dodecanamide, N-decyl-, a fatty acid amide with potential applications in research and drug development. The protocols provided herein describe methodologies utilizing High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are suitable for the analysis of Dodecanamide, N-decyl- in various sample matrices, including biological fluids and pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this analyte.
Introduction
Dodecanamide, N-decyl- belongs to the family of fatty acid amides, a class of lipid molecules with diverse biological activities.[1][2] Accurate quantification of these compounds is crucial for understanding their physiological roles, pharmacokinetic profiles, and for quality control in pharmaceutical preparations. This note provides detailed protocols for two common analytical techniques, HPLC-MS and GC-MS, which offer high selectivity and sensitivity for the detection of Dodecanamide, N-decyl-.
Analytical Methods
Two primary methods are presented for the quantification of Dodecanamide, N-decyl-:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is often the preferred method for its high sensitivity and applicability to a wide range of biological matrices without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable technique, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of Dodecanamide, N-decyl-.
Experimental Protocols
HPLC-MS Method
This protocol is adapted from established methods for the analysis of fatty acid amides in biological samples.[2][3][4]
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of sample (e.g., plasma, serum, cell lysate), add 10 µL of an internal standard (IS) solution (e.g., Dodecanamide, N-decyl-d4).
-
Add 400 µL of ice-cold methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
3.1.2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 50% B; 1-8 min: linear gradient to 98% B; 8-10 min: hold at 98% B; 10.1-12 min: return to 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.1.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for Dodecanamide, N-decyl- (predicted: 340.36) |
| Product Ion (m/z) | To be determined by infusion of a standard |
| Collision Energy | To be optimized based on the specific instrument and precursor ion |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | To be optimized for the specific instrument |
GC-MS Method
This protocol is based on general procedures for the analysis of fatty acid derivatives.[5]
3.2.1. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction as described in section 3.1.1.
-
After evaporating the solvent, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3.2.2. GC Conditions
| Parameter | Condition |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |
3.2.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Monitored Ions | To be determined from the mass spectrum of the derivatized standard |
Data Presentation
The following table summarizes the expected quantitative performance of the described methods. These values are estimates based on the analysis of similar fatty acid amides and should be validated for Dodecanamide, N-decyl-.
| Parameter | HPLC-MS Method | GC-MS Method |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 85 - 110% | 80 - 115% |
| Precision (RSD%) | < 15% | < 20% |
Visualizations
References
- 1. Characterization and Quantification of the Fatty Acid Amidome | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of N-decyl-dodecanamide
Abstract
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of N-decyl-dodecanamide. Due to the non-polar nature of N-decyl-dodecanamide and its lack of a strong chromophore, a reverse-phase HPLC system coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is recommended. This document provides a starting point for method development and is intended for researchers, scientists, and drug development professionals.
Introduction
N-decyl-dodecanamide is a fatty acid amide with a long alkyl chain, making it a non-polar compound. Such compounds are integral in various industrial and research applications, including as slip agents, lubricants, and in the formulation of drug delivery systems. Accurate and reliable quantification of N-decyl-dodecanamide is crucial for quality control, formulation development, and stability studies. This application note outlines a robust HPLC method for its analysis.
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: A quaternary HPLC system with a degasser, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). A UV detector can be used at low wavelengths (~210 nm) but may lack sensitivity.
-
Column: A C18 reverse-phase column is recommended. A suitable example is a Waters Symmetry C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Vials: Amber glass vials with PTFE-lined septa.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Standard: N-decyl-dodecanamide (purity ≥ 98%).
2.2. Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of N-decyl-dodecanamide. These conditions are based on methods for similar long-chain amides and may require optimization.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | CAD (Nebulizer Temp: 35 °C, Gas: Nitrogen at 35 psi) or ELSD |
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-decyl-dodecanamide and dissolve it in 10 mL of a suitable solvent such as methanol or a mixture of acetonitrile and isopropanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10-500 µg/mL).
-
Sample Preparation: Dissolve the sample containing N-decyl-dodecanamide in the same solvent as the standard stock solution. The final concentration should fall within the calibration range. If necessary, filter the sample through a 0.45 µm PTFE syringe filter before injection.
Detailed Protocol
-
System Preparation:
-
Prepare the mobile phases as described in the chromatographic conditions.
-
Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (80% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject the working standards in triplicate, starting from the lowest concentration.
-
Plot the peak area versus the concentration of N-decyl-dodecanamide.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to N-decyl-dodecanamide by comparing its retention time with that of the standards.
-
Quantify the amount of N-decyl-dodecanamide in the sample using the calibration curve.
-
Data Presentation
The quantitative data for a hypothetical analysis of N-decyl-dodecanamide is summarized in the table below.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| N-decyl-dodecanamide | ~ 8.5 | 10 - 500 | > 0.998 | ~ 3 | ~ 10 |
Note: These values are illustrative and will need to be experimentally determined.
Visualizations
Experimental Workflow Diagram
Gas chromatography-mass spectrometry (GC-MS) analysis of Dodecanamide, N-decyl-
Abstract
This application note details a robust method for the qualitative and quantitative analysis of Dodecanamide, N-decyl-, a long-chain N-alkyl amide, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method demonstrates excellent sensitivity and specificity, making it suitable for various research and quality control applications.
Introduction
Dodecanamide, N-decyl-, is a fatty acid amide with potential applications in various fields, including pharmaceuticals and material sciences. Accurate and reliable quantification of this analyte is crucial for product development, quality control, and metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the analysis of such compounds. This application note presents a detailed protocol for the GC-MS analysis of Dodecanamide, N-decyl-, including sample preparation, instrument parameters, and data interpretation.
Experimental Protocols
Sample Preparation
A stock solution of Dodecanamide, N-decyl- (1 mg/mL) is prepared in ethyl acetate. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. For sample matrices, a liquid-liquid extraction or solid-phase extraction may be employed to isolate the analyte of interest.
Liquid-Liquid Extraction Protocol:
-
To 1 mL of the sample matrix (e.g., plasma, formulation buffer), add 2 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | - Initial Temperature: 150 °C, hold for 1 min- Ramp: 15 °C/min to 300 °C- Hold: 10 min at 300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis of Dodecanamide, N-decyl- was performed using the calibration standards. The data presented below is representative of a typical analysis.
Table 2: Representative Quantitative Data for Dodecanamide, N-decyl- Analysis
| Parameter | Value |
| Retention Time (RT) | Approximately 15.2 minutes |
| Molecular Ion (M+) | m/z 339 |
| Key Fragment Ions (m/z) | 200, 156, 115, 72 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Linearity (R²) | > 0.995 |
Note: The above data is for illustrative purposes and may vary depending on the specific instrument and experimental conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of Dodecanamide, N-decyl-.
Caption: Experimental workflow for GC-MS analysis.
Predicted Mass Spectral Fragmentation of Dodecanamide, N-decyl-
The fragmentation of Dodecanamide, N-decyl- in the mass spectrometer is predicted to occur via alpha-cleavage and McLafferty-type rearrangements, which are common for long-chain amides.
Caption: Predicted fragmentation of Dodecanamide, N-decyl-.
Discussion
The developed GC-MS method provides a reliable and sensitive approach for the analysis of Dodecanamide, N-decyl-. The sample preparation protocol is straightforward, and the chromatographic conditions allow for good separation and peak shape. The use of both full scan and SIM mode acquisition enables confident identification and accurate quantification of the analyte. The predicted fragmentation pattern serves as a useful guide for identifying characteristic ions for targeted analysis.
Conclusion
This application note describes a comprehensive and robust GC-MS method for the analysis of Dodecanamide, N-decyl-. The detailed protocol and representative data will be valuable for researchers and professionals working on the development and analysis of products containing this and similar long-chain N-alkyl amides.
Application Notes and Protocols for n-Dodecyl-β-D-maltoside in Microemulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant. These systems have garnered significant interest in the pharmaceutical sciences as potential drug delivery vehicles due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[1][2] The selection of a suitable surfactant is critical to the formation and stability of a microemulsion.
While direct research on Dodecanamide, N-decyl- in microemulsion formulations is limited, this document focuses on a structurally related and extensively studied non-ionic surfactant, n-dodecyl-β-D-maltoside . This surfactant, with its dodecyl hydrophobic tail and maltoside hydrophilic headgroup, serves as an excellent model for understanding the role of non-ionic, sugar-based surfactants in microemulsion systems. n-Dodecyl-β-D-maltoside is known for its low toxicity and biocompatibility, making it a promising candidate for pharmaceutical formulations.
Physicochemical Properties of n-Dodecyl-β-D-maltoside
A thorough understanding of the surfactant's properties is essential for designing stable and effective microemulsion systems.
| Property | Value | References |
| Molecular Formula | C₂₄H₄₆O₁₁ | [3] |
| Molecular Weight | 510.6 g/mol | [3] |
| Critical Micelle Concentration (CMC) in Water | ~0.17 mM (0.0087%) | [3] |
| CMC in 0.2M NaCl | ~0.12 mM | [3] |
| Aggregation Number in Water | ~98 | [4] |
| Micelle Size | ~72 kDa | [3] |
| Solubility in Water | ≥ 20% | [3] |
| Appearance | White crystalline powder | [3] |
Applications in Drug Delivery
Microemulsions formulated with non-ionic surfactants like n-dodecyl-β-D-maltoside offer several advantages in drug delivery:
-
Enhanced Solubilization: The oil core of the microemulsion droplets can effectively solubilize lipophilic drugs, increasing their loading capacity in aqueous formulations.[1]
-
Improved Bioavailability: The small droplet size of microemulsions provides a large interfacial area for drug absorption, which can lead to improved oral bioavailability of poorly soluble drugs.[1]
-
Protection of Labile Drugs: Encapsulation within the microemulsion droplets can protect sensitive drug molecules from enzymatic degradation and hydrolysis.
-
Transdermal Drug Delivery: The components of microemulsions can act as penetration enhancers, facilitating the transport of drugs through the skin.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (o/w) Microemulsion by Water Titration Method
This method involves the gradual addition of an aqueous phase to a mixture of oil, surfactant, and co-surfactant to spontaneously form a microemulsion.
Materials:
-
n-Dodecyl-β-D-maltoside (Surfactant)
-
Isopropyl myristate (Oil phase)
-
Propylene glycol (Co-surfactant)
-
Purified water (Aqueous phase)
-
Poorly soluble drug (e.g., Nitrendipine)[1]
-
Magnetic stirrer and stir bar
-
Burette
-
Glass beaker
Procedure:
-
Preparation of the Oil/Surfactant/Co-surfactant Mixture:
-
Accurately weigh the desired amounts of isopropyl myristate, n-dodecyl-β-D-maltoside, and propylene glycol into a glass beaker. A common starting point for the surfactant/co-surfactant (Smix) ratio is 1:1, 2:1, or 3:1 by weight.
-
If incorporating a drug, dissolve the accurately weighed drug in the oil phase before adding the surfactant and co-surfactant.
-
Place the beaker on a magnetic stirrer and mix until a homogenous, transparent solution is obtained.
-
-
Titration with Aqueous Phase:
-
Fill a burette with purified water.
-
Slowly add water dropwise from the burette to the oil/Smix mixture while continuously stirring at a moderate speed.
-
Observe the mixture for changes in appearance. Initially, the mixture may be hazy or milky.
-
Continue adding water until the mixture becomes clear and transparent, indicating the formation of a microemulsion.
-
-
Determination of the Microemulsion Region:
-
To construct a pseudo-ternary phase diagram, prepare a series of mixtures with varying ratios of oil and Smix (e.g., 1:9, 2:8, 3:7, etc.).
-
Titrate each mixture with water as described above, recording the amount of water required to form a clear microemulsion and the point at which the solution becomes turbid again.
-
Plot the results on a triangular phase diagram to delineate the microemulsion existence region.
-
Figure 1. Workflow for the preparation of a microemulsion using the water titration method.
Protocol 2: Characterization of the Microemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size of particles in a suspension.[5]
Instrumentation:
-
Zetasizer Nano ZS or similar DLS instrument.
Procedure:
-
Sample Preparation:
-
Dilute the microemulsion sample with purified water to a suitable concentration to avoid multiple scattering effects. A typical dilution is 1:100 or 1:1000.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including the temperature (typically 25°C), solvent viscosity and refractive index (use values for water), and the scattering angle (e.g., 173° for backscatter detection).
-
-
Measurement:
-
Rinse a clean cuvette with the filtered, diluted sample and then fill it with the sample.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the DLS measurement. The instrument software will record the correlation function and calculate the particle size distribution, average hydrodynamic diameter (Z-average), and the PDI.
-
-
Data Analysis:
-
The Z-average provides the mean particle size, while the PDI indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse and stable microemulsion.
-
Figure 2. Workflow for droplet size analysis of a microemulsion using Dynamic Light Scattering.
2. Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. For non-ionic surfactants like n-dodecyl-β-D-maltoside, the zeta potential is expected to be close to neutral.
Instrumentation:
-
Zetasizer Nano ZS or similar instrument with zeta potential measurement capability.
Procedure:
-
Sample Preparation:
-
Dilute the microemulsion sample with purified water as for DLS measurements.
-
-
Measurement:
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Perform the zeta potential measurement. The instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry.
-
-
Data Analysis:
-
The instrument software calculates the electrophoretic mobility and converts it to the zeta potential. A value between -30 mV and +30 mV is generally considered to indicate a stable colloidal system.
-
Concluding Remarks
n-Dodecyl-β-D-maltoside, with its favorable physicochemical and biocompatibility profile, holds promise as a surfactant for the formulation of microemulsions in drug delivery. The protocols outlined above provide a systematic approach to the preparation and characterization of such systems. Further research is warranted to explore specific ternary and quaternary systems involving this surfactant to fully elucidate its potential in enhancing the delivery of a wide range of therapeutic agents.
References
- 1. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microemulsion formulation for enhanced absorption of poorly soluble drugs. I. Prescription design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anatrace.com [anatrace.com]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. Microemulsion characterisation using dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols: Antimicrobial Properties of N-decyl-dodecanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-decyl-dodecanamide is a synthetic fatty acid amide with potential as an antimicrobial agent. Its amphipathic structure, consisting of a long hydrophobic alkyl chain and a polar amide head group, suggests a mechanism of action that involves interaction with and disruption of microbial cell membranes. This document provides an overview of the putative antimicrobial properties of N-decyl-dodecanamide, along with detailed protocols for its investigation. While specific quantitative data for N-decyl-dodecanamide is not extensively available in public literature, the provided methodologies are based on standard antimicrobial susceptibility testing for related fatty acid derivatives and long-chain aliphatic compounds.
Putative Mechanism of Action
Long-chain fatty acid amides, such as N-decyl-dodecanamide, are known to exhibit antimicrobial activity primarily by targeting the integrity of the bacterial cell membrane. The proposed mechanism involves the insertion of the hydrophobic decyl and dodecyl chains into the lipid bilayer of the microbial membrane. This disruption can lead to several detrimental effects for the microorganism:
-
Increased Membrane Permeability: The integration of N-decyl-dodecanamide molecules into the membrane disrupts the ordered structure of the lipid bilayer, creating pores or channels. This leads to an uncontrolled leakage of essential intracellular components, such as ions, ATP, and genetic material.
-
Loss of Membrane Potential: The dissipation of the electrochemical gradient across the cell membrane is a critical consequence of membrane disruption. This loss of membrane potential inhibits essential cellular processes that rely on it, including ATP synthesis and nutrient transport.
-
Inhibition of Cellular Respiration: By affecting membrane-bound enzymes and disrupting the electron transport chain, these compounds can interfere with cellular respiration, leading to a rapid decline in cellular energy production.
-
Cell Lysis: In growing cells, the damage to the cell membrane can trigger autolytic enzymes, leading to the breakdown of the cell wall and eventual cell lysis. This effect is more pronounced in actively dividing bacteria.
The following diagram illustrates the proposed mechanism of membrane disruption by an amphipathic molecule like N-decyl-dodecanamide.
Caption: Proposed mechanism of N-decyl-dodecanamide action.
Quantitative Antimicrobial Data
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Data | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Data |
| Candida albicans | ATCC 90028 | Data | Data | Data |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Clinical Isolate | Data | Data | Data |
MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration
Experimental Protocols
The following are detailed protocols for determining the antimicrobial properties of N-decyl-dodecanamide.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
N-decyl-dodecanamide
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., from ATCC)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of N-decyl-dodecanamide Stock Solution:
-
Dissolve N-decyl-dodecanamide in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate broth (CAMHB or RPMI-1640) to create a working solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working N-decyl-dodecanamide solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compound and inoculum.
-
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of N-decyl-dodecanamide that completely inhibits visible growth of the microorganism.
-
The following diagram outlines the workflow for the MIC determination protocol.
Application Notes and Protocols: Dodecanamide, N-decyl- as a Collector in Mineral Flotation Processes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct and detailed experimental data on the application of Dodecanamide, N-decyl- as a collector in mineral flotation is limited in publicly available literature. The following application notes and protocols are therefore based on studies of structurally similar amide-based and N-alkyl amine collectors. These compounds share functional groups and hydrophobic characteristics with Dodecanamide, N-decyl-, suggesting analogous behavior in flotation processes. Researchers are strongly encouraged to use the following information as a foundational guide and to perform specific experimental validation for Dodecanamide, N-decyl- in their respective systems.
Introduction to Amide-Based Collectors in Mineral Flotation
Amide-containing surfactants have emerged as a significant class of collectors in mineral flotation, particularly for the separation of silicate and oxide minerals. Their unique molecular structure, featuring a polar amide group and a nonpolar hydrocarbon chain, allows for selective adsorption onto mineral surfaces, thereby rendering them hydrophobic and facilitating their attachment to air bubbles in the flotation cell.
The general structure of Dodecanamide, N-decyl- [(CH₃(CH₂)₁₀CONH(CH₂)₉CH₃)] consists of a C12 acyl group and a C10 alkyl group attached to the nitrogen atom of the amide. This secondary amide structure provides a balance of steric and electronic properties that can influence its selectivity and collecting power for various minerals. Related compounds, such as N-[3-(dimethylamino)propyl]dodecanamide, have demonstrated high selectivity in floating silicates like quartz and kaolinite away from iron oxides.[1]
Potential Applications and Target Minerals
Based on the performance of analogous amide and amine collectors, Dodecanamide, N-decyl- is anticipated to be an effective collector in the following applications:
-
Reverse Flotation of Iron Ores: Selectively floating silicate gangue (e.g., quartz) from iron-bearing minerals.
-
Flotation of Phosphate Ores: As a potential collector for apatite, separating it from siliceous and carbonate gangue.
-
Flotation of Aluminosilicate Minerals: Acting as a collector for minerals such as kaolinite and feldspar.
-
Separation of Salt-Type Minerals: Potential for selective flotation of minerals like calcite and scheelite.
The effectiveness of Dodecanamide, N-decyl- will be highly dependent on factors such as pulp pH, collector concentration, and the presence of modifying agents.
Summarized Quantitative Data (Based on Analogous Collectors)
The following tables summarize typical quantitative data observed for closely related amide and amine collectors in mineral flotation. This data should be considered as a starting point for the optimization of processes using Dodecanamide, N-decyl-.
Table 1: Typical Collector Concentration and pH for Silicate Flotation
| Collector Type | Mineral | Collector Concentration (mg/L) | Optimal pH Range | Reference |
| N-[3-(dimethylamino)propyl]dodecanamide | Quartz, Kaolinite | 10 - 50 | 9 - 11 | [1] |
| Ether Amines | Quartz | 25 - 100 | 9.5 - 10.5 | |
| Dodecylamine | Quartz | 20 - 80 | 6 - 10 |
Table 2: Flotation Recovery Data for Various Minerals with Amine/Amide Collectors
| Collector Type | Mineral | Recovery (%) | Conditions | Reference |
| N-[3-(dimethylamino)propyl]dodecanamide | Quartz | > 90 | pH 10, no depressant | [1] |
| Dodecylamine | Malachite | ~35 | 3 mg/g collector | |
| 3-dodecylamine propyl amidoxime | Scheelite | ~90 | Room temperature, no depressant | [2] |
Detailed Experimental Protocols (Illustrative)
The following protocols are adapted from studies on related collectors and provide a framework for evaluating Dodecanamide, N-decyl-.
Protocol 1: Microflotation Tests for Collector Screening
Objective: To determine the flotation response of a pure mineral as a function of collector concentration and pH.
Materials and Equipment:
-
Pure mineral sample (e.g., quartz, apatite), ground to a desired particle size (e.g., -150 +75 μm)
-
Dodecanamide, N-decyl- stock solution (e.g., 1 g/L in a suitable solvent like ethanol)
-
pH meter
-
Microflotation cell (e.g., Hallimond tube or similar)
-
Magnetic stirrer
-
Frother (e.g., MIBC - Methyl Isobutyl Carbinol)
-
Deionized water
-
HCl and NaOH solutions for pH adjustment
Procedure:
-
Add a known mass of the pure mineral (e.g., 1.0 g) to the microflotation cell.
-
Add deionized water to the cell to a specific volume (e.g., 100 mL).
-
Place the cell on the magnetic stirrer and agitate the pulp for a set time (e.g., 2 minutes) to ensure proper suspension.
-
Adjust the pulp pH to the desired level using HCl or NaOH solutions and allow it to stabilize.
-
Add the desired volume of the Dodecanamide, N-decyl- stock solution to achieve the target collector concentration.
-
Condition the pulp with the collector for a specified time (e.g., 5 minutes).
-
Add a small, constant amount of frother (e.g., 10 μL of a 1% MIBC solution).
-
Introduce air or nitrogen at a constant flow rate to initiate flotation.
-
Collect the floated material (concentrate) for a set period (e.g., 5 minutes).
-
Filter, dry, and weigh both the floated and non-floated (tailings) fractions.
-
Calculate the flotation recovery as: Recovery (%) = (Mass of Concentrate / (Mass of Concentrate + Mass of Tailings)) * 100
Protocol 2: Zeta Potential Measurement
Objective: To investigate the adsorption mechanism of the collector on the mineral surface by measuring the change in surface charge.
Materials and Equipment:
-
Fine mineral particles (< 5 μm)
-
Dodecanamide, N-decyl- solution
-
Zeta potential analyzer
-
pH meter
-
Background electrolyte solution (e.g., 10⁻³ M KCl)
Procedure:
-
Prepare a suspension of the fine mineral particles in the background electrolyte solution.
-
Adjust the pH of the suspension to the desired value.
-
Measure the zeta potential of the mineral suspension in the absence of the collector.
-
Add the desired concentration of Dodecanamide, N-decyl- to the suspension.
-
Allow the suspension to equilibrate for a set time (e.g., 15 minutes).
-
Measure the zeta potential of the mineral suspension in the presence of the collector.
-
Repeat the measurements across a range of pH values and collector concentrations.
Visualizations
Experimental Workflow for Collector Evaluation
Caption: Workflow for evaluating Dodecanamide, N-decyl- as a flotation collector.
Proposed Adsorption Mechanism on a Silicate Surface
Caption: Proposed mechanism of Dodecanamide, N-decyl- adsorption on a silicate surface.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-decyl-dodecanamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-decyl-dodecanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-decyl-dodecanamide?
A1: The most common and effective methods for synthesizing N-decyl-dodecanamide, a long-chain fatty acid amide, involve the coupling of dodecanoic acid (lauric acid) and decylamine. The primary strategies include:
-
Acid Chloride Route: This is a highly efficient two-step process where dodecanoic acid is first converted to its more reactive acyl chloride derivative, dodecanoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with decylamine to form the amide.[1][2][3]
-
Carbodiimide Coupling: This method uses a coupling agent such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ, allowing for a direct reaction with the amine under mild conditions.[4][5][6]
-
Enzymatic Synthesis: Biocatalysts, particularly lipases, can be employed to form the amide bond under very mild and environmentally friendly conditions, often resulting in high purity and yield.[7][8]
-
Direct Amidation: This involves heating the carboxylic acid and amine together, often at high temperatures to drive off water. While simple, this method can require harsh conditions and may not be suitable for sensitive molecules.[9]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (dodecanoic acid and decylamine) and the less polar product (N-decyl-dodecanamide). The reaction is considered complete when the spot corresponding to the limiting reactant (usually the carboxylic acid or amine) has disappeared.
Q3: What safety precautions should I take when working with reagents like thionyl chloride and DCC?
A3: Both thionyl chloride and DCC are hazardous and require careful handling in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂): It is highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be handled with care and quenched slowly with an appropriate solvent.[1][2]
-
Dicyclohexylcarbodiimide (DCC): DCC is a potent skin sensitizer and can cause severe allergic reactions upon contact. It is also toxic. Avoid inhalation of the dust and any skin contact.[5][10]
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected.
This is a common issue that can arise from several factors. The troubleshooting approach depends on the synthetic method used.
Scenario 1: Using the Acid Chloride Route
Q: I am using the thionyl chloride (SOCl₂) method, but my yield is poor. What could be the cause?
A: Low yields in this reaction are often traced back to a few key areas:
-
Moisture Contamination: Thionyl chloride and the intermediate acyl chloride are both highly sensitive to moisture. Any water present in the reaction flask, solvents, or on the starting materials will hydrolyze the acyl chloride back to the carboxylic acid, preventing it from reacting with the amine. Ensure all glassware is oven-dried and solvents are anhydrous.[1]
-
Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may be incomplete. This can be addressed by using a slight excess of thionyl chloride and ensuring sufficient reaction time, sometimes with gentle heating (reflux).[11] Adding a catalytic amount of N,N-dimethylformamide (DMF) can also accelerate this step.
-
Loss of Product during Workup: N-decyl-dodecanamide is a waxy, non-polar solid. During the aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Be mindful that the product might precipitate if the solution is too concentrated and cooled quickly.
-
Base Stoichiometry: The reaction of the acyl chloride with the amine generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic. To prevent this, at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, must be added to scavenge the HCl. Using two equivalents of the reactant amine can also work but is less atom-economical.[6]
Scenario 2: Using Carbodiimide Coupling (DCC/EDC)
Q: My DCC coupling reaction is giving a low yield and a significant amount of a white, insoluble precipitate. What is happening?
A: This is a classic issue associated with DCC-mediated couplings.
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[10] This side reaction is irreversible and consumes the activated carboxylic acid. To minimize this, you can:
-
Add an activating agent like 1-hydroxybenzotriazole (HOBt). HOBt reacts with the O-acylisourea to form an activated ester that is less prone to rearrangement but still highly reactive towards the amine.[3]
-
Ensure the amine is added to the reaction as soon as the carboxylic acid and DCC have been mixed.
-
-
Purification Difficulties: The white precipitate is likely N,N'-dicyclohexylurea (DCU), the byproduct of DCC. DCU is notoriously insoluble in many common organic solvents, making its removal by chromatography difficult.[5] Most of it can be removed by filtration. If it remains, recrystallization of the final product from a suitable solvent (e.g., ethanol or acetone) can be effective.
-
Using a Water-Soluble Alternative: To avoid the DCU removal issue, consider using EDC. The corresponding urea byproduct of EDC is water-soluble and can be easily removed during the aqueous workup.[4]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical reaction conditions and expected yields for the synthesis of long-chain fatty acid amides like N-decyl-dodecanamide.
| Synthesis Method | Key Reagent(s) | Typical Solvent | Temperature | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Acid Chloride | SOCl₂ or (COCl)₂, Et₃N | Dichloromethane (DCM), THF | 0 °C to RT | 2 - 6 h | > 90% | Adv: High yield, fast. Disadv: Harsh reagents, moisture sensitive.[2] |
| DCC Coupling | DCC, HOBt (optional) | DCM, Chloroform | 0 °C to RT | 12 - 24 h | 80 - 95% | Adv: Mild conditions. Disadv: DCU byproduct removal, potential for N-acylurea formation.[4][10] |
| EDC Coupling | EDC, HOBt (optional) | DCM, DMF | 0 °C to RT | 12 - 24 h | 85 - 98% | Adv: Mild conditions, water-soluble byproduct. Disadv: Higher cost than DCC.[4] |
| Enzymatic | Lipase (e.g., Novozym 435) | Toluene, Heptane | 40 - 70 °C | 24 - 72 h | > 95% | Adv: Green, high selectivity, mild. Disadv: Longer reaction times, enzyme cost.[8] |
Experimental Protocols
Protocol 1: Synthesis via the Acid Chloride Route
This protocol describes a one-pot synthesis of N-decyl-dodecanamide from dodecanoic acid and decylamine using thionyl chloride.[1][12]
-
Preparation: Add dodecanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ into a basic scrubber).
-
Acyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15 minutes. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Amidation: Re-cool the mixture to 0 °C. In a separate flask, prepare a solution of decylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this amine solution dropwise to the acyl chloride solution over 30 minutes.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the acyl chloride is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis via DCC Coupling
This protocol details the synthesis using DCC as a coupling agent.[13]
-
Preparation: Dissolve dodecanoic acid (1.0 eq), decylamine (1.1 eq), and HOBt (0.2 eq, optional but recommended) in anhydrous dichloromethane (DCM) in a round-bottom flask with a magnetic stirrer.
-
Coupling Reaction: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 20 minutes.
-
Reaction Completion: A white precipitate (DCU) will begin to form. Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Workup: After the reaction is complete (as monitored by TLC), filter the mixture through a sintered glass funnel or Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary to remove any remaining DCU or other impurities.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-decyl-dodecanamide.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of Dodecanamide, N-decyl- during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dodecanamide, N-decyl- during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Dodecanamide, N-decyl- and what are its common applications?
A1: Dodecanamide, N-decyl- is a secondary amide with the chemical formula C22H45NO.[1] It consists of a dodecanamide backbone with an N-decyl substituent. Due to its amphiphilic nature, it finds applications in areas such as drug formulation as an absorption enhancer, and in the development of mixed surfactant systems.[2]
Q2: What are the primary pathways through which Dodecanamide, N-decyl- can degrade?
A2: Like other N-alkyl amides, Dodecanamide, N-decyl- is susceptible to degradation through several pathways, including:
-
Hydrolysis: Cleavage of the amide bond by reaction with water, which can be catalyzed by acids or bases, yielding dodecanoic acid and N-decylamine.[3][4]
-
Thermal Decomposition: Degradation at elevated temperatures. While amides are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.[5]
-
Oxidation: Reaction with oxidizing agents, which can target the alkyl chains or the amide group itself, potentially forming hydroperoxides.[6][7]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.[8]
Q3: How should I properly store Dodecanamide, N-decyl- to ensure its stability?
A3: To ensure long-term stability, Dodecanamide, N-decyl- should be stored in a cool, dry, and dark place.[9] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[10] For extended storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative and hydrolytic degradation.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Dodecanamide, N-decyl-.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of Dodecanamide, N-decyl- stock solution. | - Prepare fresh stock solutions before each experiment. - Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. - Use solvents that are free of water and peroxides. |
| Precipitate formation in aqueous solutions | Low aqueous solubility or hydrolysis leading to the formation of less soluble dodecanoic acid. | - Use a co-solvent to increase solubility. - Ensure the pH of the aqueous solution is neutral and buffered to prevent acid or base-catalyzed hydrolysis. - If possible, perform the experiment at a controlled, lower temperature. |
| Loss of compound activity over time | Oxidative degradation of the molecule. | - Degas solvents to remove dissolved oxygen. - Consider adding an antioxidant to the experimental system if compatible with the protocol. - Handle the compound under an inert atmosphere (e.g., in a glove box).[11] |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Degradation products are present. | - Characterize the unexpected peaks to identify potential degradation products (e.g., dodecanoic acid, N-decylamine). - Review the experimental protocol for potential sources of degradation (e.g., high temperature, extreme pH, exposure to light). - Purify the Dodecanamide, N-decyl- sample before use if impurities are detected. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of Dodecanamide, N-decyl-
-
Materials:
-
Dodecanamide, N-decyl- (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with screw caps
-
-
Procedure:
-
Weigh the desired amount of Dodecanamide, N-decyl- in a clean, dry vial under an inert atmosphere if possible.
-
Add the required volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
Gently warm the vial (not exceeding 40°C) and vortex until the solid is completely dissolved.
-
Purge the headspace of the vial with inert gas before tightly sealing the cap.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protocol 2: General Guidelines for Handling Dodecanamide, N-decyl- in Aqueous Buffers
-
pH Control:
-
Maintain the pH of the aqueous buffer between 6.0 and 8.0 to minimize the rates of acid and base-catalyzed hydrolysis.[4]
-
Use non-nucleophilic buffers, such as phosphate or HEPES buffers.
-
-
Temperature Management:
-
Perform experiments at the lowest feasible temperature to reduce the rate of all degradation pathways. Amide compounds are generally thermally stable up to 160°C, but lower temperatures are always preferable for long-term experiments.[5]
-
-
Exclusion of Light:
-
Conduct experiments in amber-colored glassware or protect the experimental setup from light to prevent photodegradation.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of N-alkyl amides under various conditions. These are generalized values and may vary for Dodecanamide, N-decyl-.
Table 1: Illustrative Hydrolytic Stability of a Representative N-Alkyl Amide
| Condition | pH | Temperature (°C) | Half-life (t½) |
| Acidic | 2.0 | 37 | ~ 48 hours |
| Neutral | 7.0 | 37 | > 30 days |
| Basic | 10.0 | 37 | ~ 72 hours |
Table 2: Illustrative Thermal Degradation Profile of a Representative N-Alkyl Amide
| Temperature (°C) | Time (hours) | % Degradation |
| 40 | 24 | < 1% |
| 60 | 24 | ~ 5% |
| 80 | 24 | ~ 15% |
| 100 | 24 | > 30% |
Visualizations
Caption: Major degradation pathways for Dodecanamide, N-decyl-.
Caption: Workflow for preventing degradation of Dodecanamide, N-decyl-.
References
- 1. a2bchem.com [a2bchem.com]
- 2. N-Decyl-D-gluconamide (18375-62-7) for sale [vulcanchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Autoxidation of N-alkyl-amides. Part II. N-alkyl-amide hydroperoxides and di-N-alkyl-amide peroxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Dodecanamide(1120-16-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Sciencemadness Discussion Board - Amide handling precautions? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Dodecanamide, N-decyl- Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Dodecanamide, N-decyl-.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Dodecanamide, N-decyl- in aqueous formulations?
A1: The primary degradation pathway for Dodecanamide, N-decyl-, like other secondary amides, is hydrolysis. The amide bond is susceptible to cleavage when exposed to water, a reaction that can be significantly accelerated by the presence of acids or bases.[1][2] This reaction breaks the amide bond, yielding dodecanoic acid and decylamine as degradation products. Due to the stability imparted by resonance, this reaction typically requires heating or the presence of a strong acid or base to proceed at a significant rate.[3][4]
Q2: How does the pH of the formulation affect the stability of Dodecanamide, N-decyl-?
A2: The pH of the formulation is a critical factor in the stability of Dodecanamide, N-decyl-. Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond.[2][5]
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4]
-
Alkaline Conditions: Under basic conditions, the hydroxide ion (OH-) acts as a nucleophile, directly attacking the carbonyl carbon.[5] The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 6-8). It is crucial to perform pH-rate profile studies to identify the pH of maximum stability for your specific formulation.
Q3: My Dodecanamide, N-decyl- formulation appears cloudy or has formed a precipitate over time. What is the likely cause?
A3: Cloudiness or precipitation can stem from several issues:
-
Poor Solubility: Dodecanamide, N-decyl- is a lipophilic molecule with low intrinsic aqueous solubility. The initial formulation may have been a supersaturated solution, with the compound crashing out over time. Consider the use of solubility-enhancing excipients like co-solvents or surfactants.
-
Degradation: The degradation products, dodecanoic acid and decylamine, have different solubility profiles than the parent compound and may precipitate if their concentration exceeds their solubility limits in the formulation.
-
Aggregation: Non-covalent aggregation can occur due to factors like mechanical stress (shaking, stirring), temperature fluctuations, or exposure to certain pH environments.[6]
Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary for my formulation?
A4: A forced degradation study involves intentionally exposing the drug substance to harsh conditions—such as high/low pH, high temperature, intense light, and oxidizing agents—that are more severe than accelerated stability conditions.[7] The purpose is to:
-
Identify potential degradation products and establish the primary degradation pathways.[6]
-
Demonstrate the specificity of your analytical method, ensuring it can separate the active ingredient from its degradants (a "stability-indicating method").
-
Gain insight into the intrinsic stability of the molecule, which helps in developing a stable formulation and defining appropriate storage conditions.[7][8]
Q5: What type of analytical method is recommended for monitoring the stability of Dodecanamide, N-decyl-?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach. This method should be capable of separating Dodecanamide, N-decyl- from its potential degradation products, impurities, and other formulation excipients. Method validation should be performed to ensure specificity, linearity, accuracy, precision, and robustness.
Q6: Which excipients should I consider to enhance the stability of my Dodecanamide, N-decyl- formulation?
A6: Excipient selection is critical for stability.
-
Buffers: Use a buffering agent (e.g., phosphate, citrate) to maintain the formulation's pH within the optimal stability range identified in your pH-rate profile study.
-
Antioxidants: If oxidative degradation is identified as a potential issue during forced degradation studies, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).
-
Solubilizing Agents: To address physical instability, excipients such as co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants (e.g., Polysorbate 80) can be used to improve and maintain the solubility of Dodecanamide, N-decyl-. It is crucial to screen excipients for compatibility with the active ingredient, as some may inadvertently promote degradation.
Troubleshooting Guide
This guide provides a quick reference for common issues encountered with Dodecanamide, N-decyl- formulations.
| Observed Issue | Potential Cause | Recommended Action |
| Decrease in Assay Value | Chemical degradation (likely hydrolysis). | 1. Confirm degradation using a stability-indicating HPLC method. 2. Perform a pH-rate profile study to find the pH of maximum stability. 3. Reformulate with an appropriate buffer system. |
| Appearance of New Peaks in HPLC | Formation of degradation products. | 1. Conduct a forced degradation study to identify the degradants.[7] 2. Characterize the structure of the new peaks (e.g., using LC-MS). |
| Precipitation or Crystallization | Poor physical stability or solubility of the parent drug or a degradant. | 1. Verify the solubility of Dodecanamide, N-decyl- in the formulation vehicle. 2. Consider adding solubility-enhancing excipients (co-solvents, surfactants). 3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Color Change | Oxidative degradation or interaction with excipients. | 1. Perform forced degradation under oxidative conditions (e.g., with H₂O₂). 2. If oxidation is confirmed, add an antioxidant to the formulation. 3. Screen all excipients for compatibility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of Dodecanamide, N-decyl- under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Dodecanamide, N-decyl- in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL for analysis.
-
Thermal Degradation: Store the stock solution (or solid drug substance) in a temperature-controlled oven at 80°C for 48 hours. Dilute to a final concentration of 0.1 mg/mL for analysis.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil. Dilute to a final concentration of 0.1 mg/mL for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of quantifying Dodecanamide, N-decyl- in the presence of its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the lipophilic parent compound from potentially more polar degradants. A starting point could be:
-
Time 0 min: 70% B
-
Time 15 min: 95% B
-
Time 20 min: 95% B
-
Time 22 min: 70% B
-
Time 25 min: 70% B
-
-
Detection: Use a UV detector. Determine the optimal wavelength for detection by running a UV scan of Dodecanamide, N-decyl- (likely around 210-220 nm where the amide chromophore absorbs).
-
Method Specificity: Inject the samples generated from the forced degradation study. The method is considered stability-indicating if the parent peak is well-resolved from all degradation peaks and placebo peaks (if applicable). Peak purity analysis using a Diode Array Detector (DAD) is recommended.
-
Validation: Once the method is optimized, validate it according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Workflow for Investigating Formulation Instability.
Caption: Primary Degradation Pathway: Amide Hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. labinsights.nl [labinsights.nl]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
Technical Support Center: Method Development for Separating Dodecanamide, N-decyl-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation and purification of Dodecanamide, N-decyl- from reaction mixtures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your method development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Dodecanamide, N-decyl-?
A1: The most effective methods for purifying long-chain fatty acid amides like Dodecanamide, N-decyl- are recrystallization, column chromatography, and liquid-liquid extraction.[1][2] Recrystallization is often the preferred method for solid amides as it can be highly efficient and avoid the potential for product loss on a chromatography column.[1]
Q2: What are the likely impurities in a reaction mixture for the synthesis of Dodecanamide, N-decyl-?
A2: Common impurities depend on the synthetic route. If synthesized from dodecanoic acid and decylamine, impurities may include unreacted starting materials.[3][4] If synthesized from dodecanoyl chloride and decylamine, impurities can include the unreacted acid chloride and amine, as well as dodecanoic acid from the hydrolysis of the acid chloride.[]
Q3: How can I assess the purity of my Dodecanamide, N-decyl- sample?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantitative analysis.[6][7][8] Thin Layer Chromatography (TLC) is a quick, qualitative method to monitor the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.
Q4: Is Dodecanamide, N-decyl- expected to be a solid or a liquid at room temperature?
A4: Based on its long alkyl chains, Dodecanamide, N-decyl- is expected to be a waxy solid at room temperature. This property makes crystallization a viable and often preferred purification method.[1][9]
Troubleshooting Guide
Q: I am losing a significant amount of my product during column chromatography. What can I do?
A: Product loss on a silica gel column can be a common issue with amides.[1] Consider the following:
-
Alternative Purification Methods: If your product is solid, recrystallization is often a more suitable and higher-yielding purification method than chromatography.[1]
-
Column Deactivation: Amides can sometimes interact strongly with the acidic silanol groups on silica gel. You can try deactivating the silica gel by pre-treating it with a small amount of a suitable amine, like triethylamine, in your eluent system.
-
Reverse-Phase Chromatography: For amides with long aliphatic chains, reverse-phase chromatography (e.g., using a C18 column) can be an effective alternative to normal-phase silica gel chromatography.[1]
Q: My purified Dodecanamide, N-decyl- still shows the presence of starting materials by NMR/GC-MS. How can I remove them?
A: Residual starting materials can often be removed with a simple liquid-liquid extraction prior to chromatography or crystallization.
-
Removing Unreacted Amine (decylamine): Wash the organic layer containing your product with a dilute acidic solution (e.g., 0.1M HCl) to protonate and extract the amine into the aqueous layer.[10]
-
Removing Unreacted Carboxylic Acid (dodecanoic acid): Wash the organic layer with a dilute basic solution (e.g., 0.1M NaOH or NaHCO3) to deprotonate and extract the carboxylic acid into the aqueous layer.[3][10]
Q: I am having difficulty inducing crystallization of my product. What should I try?
A: Successful crystallization depends heavily on the choice of solvent.
-
Solvent Selection: For long-chain amides, polar solvents are often good choices for recrystallization.[1] You can try dissolving your product in a minimum amount of a hot solvent like acetonitrile, ethanol, or acetone, and then allowing it to cool slowly.[1]
-
Solvent/Anti-Solvent System: If a single solvent is not effective, you can use a solvent/anti-solvent system. Dissolve your product in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Seeding: If you have a small amount of pure product, you can add a seed crystal to the supersaturated solution to induce crystallization.
Q: The back pressure on my HPLC or flash chromatography system is too high during purification. What could be the cause?
A: High back pressure is usually caused by a blockage in the system.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered through a syringe filter (e.g., 0.45 µm) before injection to remove any particulate matter.[11]
-
Column Clogging: Precipitated protein or other impurities from the sample can clog the column filter or the top of the column bed.[11] It may be necessary to clean or replace the column filter.[11]
-
Buffer/Solvent Issues: Always filter your mobile phase solvents to remove any particulates.[11]
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to remove acidic and basic impurities from a reaction mixture in an organic solvent.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
To remove unreacted amine, wash the organic layer with 0.1 M HCl (aq). Drain the aqueous layer. Repeat the wash one more time.
-
To remove unreacted carboxylic acid, wash the organic layer with 0.1 M NaOH (aq) or saturated NaHCO3 (aq). Drain the aqueous layer. Repeat the wash one more time.[3][10]
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying Dodecanamide, N-decyl- on a silica gel column.
-
Slurry Preparation: Adsorb the partially purified product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a low-boiling solvent (e.g., dichloromethane), add silica gel, and then remove the solvent in vacuo until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Loading: Carefully add the prepared slurry of the product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point for long-chain amides is a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo to obtain the purified Dodecanamide, N-decyl-.
Protocol 3: Purification by Recrystallization
This protocol provides a general method for the recrystallization of solid Dodecanamide, N-decyl-.
-
Place the crude, solid product in a flask.
-
Add a small amount of a suitable recrystallization solvent (see Table 2 for suggestions).
-
Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
To maximize the yield, you can further cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Starting Conditions for Chromatographic Separation
| Parameter | Normal-Phase (Silica Gel) | Reverse-Phase (C18) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Gradient of Acetonitrile in Water |
| Detection | UV (if chromophore present) or ELSD | UV (if chromophore present) or ELSD/MS |
| Typical Elution Profile | Less polar impurities elute first. | More polar impurities elute first. |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Comments |
| Acetonitrile | Often gives good results for amides.[1] |
| Ethanol | A common polar solvent for recrystallization.[1] |
| Acetone | Another suitable polar solvent.[1] |
| Ethyl Acetate/Hexane | A solvent/anti-solvent system that can be effective. |
Visualizations
Caption: General workflow for the purification of Dodecanamide, N-decyl-.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The determination of fatty amides by high performance liquid chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. Side Chain Crystallization of Long Side Chain Polymers - ProQuest [proquest.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Characterization of N-decyl-dodecanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of N-decyl-dodecanamide.
Frequently Asked Questions (FAQs)
Q1: What is N-decyl-dodecanamide and why is its characterization important?
N-decyl-dodecanamide is a long-chain fatty amide, a class of molecules with diverse applications in biochemistry and drug development. Their amphiphilic nature, consisting of a polar amide head group and long, nonpolar alkyl chains, allows them to interact with biological membranes and proteins. Accurate characterization is crucial to ensure the purity and identity of the compound, which is essential for reproducible experimental results and for understanding its biological activity.
Q2: What are the main challenges in working with N-decyl-dodecanamide?
The primary challenges stem from its long alkyl chains, which result in low aqueous solubility and a waxy, solid nature at room temperature. This can lead to difficulties in handling, purification, and analysis. Key challenges include:
-
Synthesis: Incomplete reactions and side-product formation.
-
Purification: Removal of unreacted starting materials and byproducts due to similar physical properties.
-
Analysis: Poor solubility in common NMR solvents and potential for aggregation, which can affect spectral quality.
Q3: What are the expected physical properties of N-decyl-dodecanamide?
| Property | Expected Value/Characteristic |
| Appearance | White to off-white waxy solid |
| Molecular Weight | 339.62 g/mol |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents (e.g., hexane, diethyl ether) and sparingly soluble in polar organic solvents at elevated temperatures.[1] |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point for an organic molecule.[2][3] |
| Boiling Point | High boiling point, likely requiring vacuum distillation to prevent decomposition.[2][3] |
Troubleshooting Guides
Synthesis
Problem: Low yield of N-decyl-dodecanamide.
-
Possible Cause 1: Incomplete reaction. The amidation reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Ensure efficient stirring to overcome potential phase separation due to the nonpolar nature of the reactants. Consider using a Dean-Stark apparatus to remove water if the reaction is a direct amidation of a carboxylic acid and an amine, driving the equilibrium towards the product.
-
-
Possible Cause 2: Suboptimal coupling agent. If using a coupling agent (e.g., DCC, EDC), it may have degraded.
-
Solution: Use fresh or properly stored coupling agents. Ensure anhydrous reaction conditions, as many coupling agents are sensitive to moisture.
-
-
Possible Cause 3: Amine salt formation. If starting from an amine salt, the free amine may not be sufficiently available for reaction.
-
Solution: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the amine salt and liberate the free amine for reaction.
-
Purification
Problem: Difficulty in removing unreacted dodecanoic acid or decylamine.
-
Possible Cause: Similar physical properties of the product and starting materials. The long alkyl chains make separation by simple precipitation challenging.
-
Solution 1: Recrystallization. This is a common and effective method for purifying solid organic compounds. Due to the waxy nature of N-decyl-dodecanamide, a mixed-solvent system might be necessary. A good starting point is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, acetone) and then add a solvent in which it is poorly soluble (e.g., water, cold hexane) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Solution 2: Column Chromatography. While more laborious, silica gel chromatography can be effective. Use a nonpolar eluent system, such as a gradient of ethyl acetate in hexane. The less polar N-decyl-dodecanamide should elute before the more polar starting materials (dodecanoic acid and decylamine). Monitor the fractions by thin-layer chromatography (TLC).
-
Solution 3: Acid-Base Extraction. To remove unreacted dodecanoic acid, dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute aqueous base (e.g., 5% NaHCO₃ or 1M NaOH). To remove unreacted decylamine, wash with a dilute aqueous acid (e.g., 1M HCl). Finally, wash with brine and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before removing the solvent.
-
Characterization
Problem: Poorly resolved NMR spectra.
-
Possible Cause 1: Low solubility in the NMR solvent. N-decyl-dodecanamide has low solubility in many common NMR solvents at room temperature.
-
Solution: Use a less polar deuterated solvent like chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂). Gentle heating of the NMR tube may be required to fully dissolve the sample. Be aware that temperature can affect chemical shifts.
-
-
Possible Cause 2: Sample aggregation. At higher concentrations, the long alkyl chains can cause the molecules to aggregate, leading to broad peaks.
-
Solution: Use a more dilute solution for NMR analysis.
-
Problem: Ambiguous mass spectrometry results.
-
Possible Cause: Inappropriate ionization method. The choice of ionization technique can significantly impact the observed mass spectrum.
-
Solution: Electrospray ionization (ESI) is generally a good choice for amides, often showing a prominent protonated molecular ion ([M+H]⁺). Atmospheric pressure chemical ionization (APCI) can also be effective. Electron ionization (EI) may lead to significant fragmentation and a weak or absent molecular ion peak.
-
-
Characteristic Fragmentation: In EI-MS, amides often undergo alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For N-decyl-dodecanamide, expect to see fragments corresponding to the loss of the decyl or undecyl chains.
Experimental Protocols
Synthesis of N-decyl-dodecanamide (Amidation of Dodecanoyl Chloride)
This protocol is adapted from standard amidation procedures.
Materials:
-
Dodecanoyl chloride
-
Decylamine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dodecanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Transfer the crude N-decyl-dodecanamide to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., acetone or ethanol) to dissolve the solid.
-
Slowly add a solvent in which the compound is poorly soluble (e.g., water or cold hexane) dropwise until the solution becomes slightly cloudy.
-
If cloudiness persists, add a few drops of the hot solvent until the solution is clear again.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold, poor solvent, and dry them under vacuum.
Expected Analytical Data (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
δ ~5.3-5.8 ppm (broad singlet, 1H): N-H proton of the amide.
-
δ ~3.2 ppm (quartet, 2H): -CH₂- group attached to the nitrogen.
-
δ ~2.2 ppm (triplet, 2H): -CH₂- group adjacent to the carbonyl group.
-
δ ~1.6 ppm (multiplet, 4H): -CH₂- groups beta to the amide and on the N-decyl chain.
-
δ ~1.2-1.4 ppm (broad multiplet, ~30H): Overlapping methylene (-CH₂-) protons of the long alkyl chains.
-
δ ~0.88 ppm (triplet, 6H): Terminal methyl (-CH₃) groups of both alkyl chains.
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~173 ppm: Carbonyl carbon (C=O) of the amide.
-
δ ~40 ppm: -CH₂- carbon attached to the nitrogen.
-
δ ~37 ppm: -CH₂- carbon alpha to the carbonyl group.
-
δ ~22-32 ppm: Methylene (-CH₂-) carbons of the alkyl chains.
-
δ ~14 ppm: Terminal methyl (-CH₃) carbons.
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 340.3.
Visualizations
References
Technical Support Center: Purification of Dodecanamide, N-decyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Dodecanamide, N-decyl- for research applications. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Dodecanamide, N-decyl-.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | The chosen solvent is too good at dissolving the amide, even at low temperatures. | - Select a solvent in which the amide has high solubility at elevated temperatures and low solubility at room or lower temperatures. Good starting points for long-chain amides are ethanol, acetone, or acetonitrile. - Try a two-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes turbid. Heat to redissolve and then allow to cool slowly. |
| Product Oils Out During Recrystallization | The melting point of the amide is lower than the boiling point of the solvent, or the cooling process is too rapid. | - Ensure the solvent's boiling point is lower than the amide's melting point. - Allow the solution to cool to room temperature slowly, and then transfer to a refrigerator or ice bath. - Use a larger volume of solvent. |
| Persistent Impurities After Recrystallization | Impurities have similar solubility profiles to the desired product. | - Perform a second recrystallization using a different solvent system. - If unreacted starting materials are suspected (dodecanoic acid or decylamine), an acid-base wash of the crude product dissolved in an organic solvent can be performed prior to recrystallization. Wash with a dilute acid (e.g., 1M HCl) to remove residual amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove residual carboxylic acid. - Consider purification by column chromatography. |
| Streaking on TLC Plate | The compound is too polar for the chosen mobile phase, or the sample is overloaded. | - Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. - Spot a more dilute solution of the sample on the TLC plate. - Add a small amount of acetic acid or triethylamine to the mobile phase to suppress tailing of acidic or basic impurities, respectively. |
| No Separation on Column Chromatography | The polarity of the eluent is either too high or too low. | - Perform a thorough TLC analysis with various solvent systems to identify an eluent that provides good separation (Rf value of the desired product around 0.3-0.4). - A common starting eluent for long-chain amides is a mixture of petroleum ether and acetone. |
| Product Appears as a Wax or Oil Instead of a Crystalline Solid | Presence of impurities that disrupt the crystal lattice. | - Repeat the purification process, ensuring all starting materials and byproducts are removed. - The melting point of the pure compound is a key indicator of purity. For reference, the melting point of the related compound, dodecanamide, is approximately 99-102°C.[1][2] N-decyl-dodecanamide is expected to have a slightly lower but still sharp melting point. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude Dodecanamide, N-decyl-?
A1: If the synthesis was performed by reacting dodecanoyl chloride with decylamine, the most common impurities are unreacted decylamine, dodecanoic acid (from hydrolysis of the acid chloride), and potentially the over-acylated product, N,N-didecanoyldecylamine.
Q2: Which solvent is best for recrystallizing Dodecanamide, N-decyl-?
A2: While the optimal solvent must be determined experimentally, good starting points for long-chain amides include ethanol, acetone, and acetonitrile.[3] A two-solvent system, such as dichloromethane/hexane or ethyl acetate/heptane, can also be effective.
Q3: How can I monitor the purity of my sample during purification?
A3: Thin-Layer Chromatography (TLC) is an effective method. Since long-chain amides are often not UV-active, a visualizing stain is necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with the amide functional group.[4] Alternatively, an iodine chamber can be used.[5]
Q4: What are the typical conditions for column chromatography of Dodecanamide, N-decyl-?
A4: For silica gel column chromatography, a gradient elution starting with a non-polar solvent system and gradually increasing in polarity is recommended. A good starting point is a mixture of petroleum ether and acetone (e.g., 70:30), adjusting the ratio based on TLC results.[6]
Q5: What is the expected melting point of pure Dodecanamide, N-decyl-?
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., acetone or ethanol). Allow it to cool to room temperature and then in an ice bath. An ideal solvent will show poor solubility at low temperatures, resulting in crystal formation.
-
Dissolution: In a larger flask, dissolve the bulk of the crude Dodecanamide, N-decyl- in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath or refrigerator for at least an hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Assessment: Check the purity by measuring the melting point and performing a TLC analysis.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. The ideal eluent should give the desired product an Rf value of approximately 0.3-0.4. A good starting point is a mixture of petroleum ether and acetone.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product: Dry the resulting solid under vacuum.
Visualizations
Caption: A workflow diagram for the purification of Dodecanamide, N-decyl-.
References
- 1. chembk.com [chembk.com]
- 2. Cas 1120-16-7,Dodecanamide | lookchem [lookchem.com]
- 3. Dodecanamide(1120-16-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. TLC stains [reachdevices.com]
- 6. EP0298796A1 - Synthesis of N-substituted fatty acid amides by enzymatic catalysis - Google Patents [patents.google.com]
- 7. Dodecanamide | 1120-16-7, Dodecanamide Formula - ECHEMI [echemi.com]
Addressing cytotoxicity of Dodecanamide, N-decyl- in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecanamide, N-decyl- in cell-based assays. This guide addresses common challenges related to the compound's cytotoxicity and offers potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity in my cell-based assays with Dodecanamide, N-decyl-?
High cytotoxicity is a common issue when working with lipophilic compounds like Dodecanamide, N-decyl-. The long dodecyl and decyl carbon chains contribute to its hydrophobicity, which can lead to several challenges in aqueous cell culture environments. The primary reasons for observing high cytotoxicity include:
-
Poor Solubility and Compound Precipitation: Dodecanamide, N-decyl- is practically insoluble in water. When added to aqueous cell culture media, it can precipitate out of solution. These precipitates can be directly toxic to cells or interfere with assay readouts, leading to artificially high cytotoxicity measurements.
-
Membrane Disruption: As a lipophilic molecule, Dodecanamide, N-decyl- can intercalate into the cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is similar to that of other long-chain fatty acid amides.
-
Vehicle-Induced Toxicity: The solvents used to dissolve Dodecanamide, N-decyl-, such as dimethyl sulfoxide (DMSO) or ethanol, can be toxic to cells at certain concentrations.[1][2][3][4] It is crucial to use the lowest effective concentration of the vehicle and to include appropriate vehicle controls in your experiments.
-
Off-Target Effects: At high concentrations, the compound may have off-target effects that contribute to cell death.
Q2: What is the recommended solvent and final concentration for Dodecanamide, N-decyl- in cell culture?
Due to its low aqueous solubility, a stock solution of Dodecanamide, N-decyl- should be prepared in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or a mixture of ethanol and polyethylene glycol 400 (PEG 400) are commonly used.[5] Acetone can also be considered as it has shown low toxicity at concentrations up to 0.5% (v/v).[3][4]
-
Final Vehicle Concentration: It is critical to keep the final concentration of the organic solvent in the cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[1][3][4] Always include a vehicle control (medium with the same concentration of solvent but without the compound) in your experimental setup.
Q3: How can I improve the solubility of Dodecanamide, N-decyl- in my cell culture medium?
Improving the solubility and delivery of this lipophilic compound is key to obtaining reliable experimental results. Consider the following strategies:
-
Use of a Co-solvent System: A mixture of 45% absolute ethanol and 55% polyethylene glycol 400 at a final concentration of 0.1% in the growth medium has been shown to be effective for solubilizing hydrophobic compounds without significant cytotoxicity.[5]
-
Formulation with Surfactants or Cyclodextrins: Non-ionic surfactants or cyclodextrins can be used to create micellar or inclusion complexes, respectively, which can enhance the solubility of poorly water-soluble drugs.[6]
-
Preparation of Lipid-Based Formulations: For in vivo studies, and adaptable for in vitro work, formulating Dodecanamide, N-decyl- into liposomes or nanoemulsions can improve its delivery to cells and reduce non-specific toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or assay interference. | Compound precipitation is interfering with the assay readout (e.g., colorimetric or fluorescent assays). | 1. Visually inspect the wells for precipitation before adding assay reagents. 2. Centrifuge the plate before reading to pellet any precipitates. 3. Consider using a different assay that is less susceptible to interference from precipitates (e.g., a lactate dehydrogenase (LDH) release assay for cytotoxicity). |
| Inconsistent results between experiments. | Variability in compound preparation and dilution. | 1. Prepare fresh stock solutions for each experiment. 2. Ensure complete dissolution of the compound in the stock solvent before further dilution. 3. Use a vortex or sonication to aid dissolution. 4. Perform serial dilutions carefully and mix thoroughly at each step. |
| Cell morphology changes in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | 1. Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. 2. Reduce the final vehicle concentration to below 0.5% (v/v), or ideally to 0.1% (v/v).[1][3][4] |
| Unexpectedly high cell viability at high compound concentrations. | The compound may be interfering with the metabolic-based viability assays (e.g., MTT, XTT, resazurin). | 1. Run a cell-free control to check for direct reduction of the assay reagent by the compound. 2. Use a viability assay with a different mechanism, such as a dye exclusion assay (e.g., trypan blue) or an ATP-based assay. |
Quantitative Data
Table 1: Vehicle Concentration and Cell Viability
| Vehicle | Concentration (v/v) | Cell Viability (%) in BEAS-2B cells (24h exposure) | Reference |
| Ethanol | 0.25% | 93.4 ± 3.7 | [1] |
| Ethanol | 0.5% | 88.8 ± 8.3 | [1] |
| Ethanol | 2.5% | 59.5 ± 1.3 | [1] |
| DMSO | < 0.5% | Generally considered non-toxic to most cell lines | [3][4] |
Experimental Protocols
Protocol 1: Preparation of Dodecanamide, N-decyl- Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve Dodecanamide, N-decyl- in 100% DMSO or absolute ethanol to a concentration of 10-50 mM. Use a vortex mixer or sonicator to ensure complete dissolution.
-
Prepare Intermediate Dilutions: Serially dilute the stock solution in the same solvent to create a range of intermediate concentrations.
-
Prepare Final Working Solutions: Dilute the intermediate solutions into pre-warmed cell culture medium to achieve the final desired concentrations. The final solvent concentration should be kept constant across all treatments and should not exceed 0.5% (v/v). For example, to achieve a 0.1% final DMSO concentration, add 1 µL of the intermediate DMSO dilution to 1 mL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (without the compound) to the cell culture medium.
Protocol 2: Cell Viability Assay using Resazurin
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add the prepared working solutions of Dodecanamide, N-decyl- and the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a resazurin solution in PBS or serum-free medium according to the manufacturer's instructions. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 560 nm Ex / 590 nm Em) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from wells with medium and resazurin only.
Visualizations
Caption: Workflow for preparing and testing Dodecanamide, N-decyl- in cell-based assays.
References
- 1. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 5. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
Improving the efficiency of Dodecanamide, N-decyl- in emulsification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the emulsification efficiency of Dodecanamide, N-decyl-. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: My emulsion is separating into distinct oil and water layers (coalescence). What are the likely causes and how can I fix it?
A1: Coalescence, the merging of droplets, is a common sign of an unstable emulsion. Here are the primary factors to investigate:
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Insufficient Emulsifier Concentration: The concentration of Dodecanamide, N-decyl- may be below the Critical Micelle Concentration (CMC), the point at which micelles form and stabilize the emulsion.[1]
-
Solution: Gradually increase the concentration of Dodecanamide, N-decyl- and observe the impact on emulsion stability.
-
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your system (oil phase and emulsifier) determines whether an oil-in-water (O/W) or water-in-oil (W/O) emulsion will be more stable. Dodecanamide, N-decyl-, as a non-ionic surfactant, will have a specific HLB value. If this doesn't match the requirements of your oil phase, instability will occur.[1][2][3]
-
Inappropriate pH: The pH of the aqueous phase can influence the surface charge of the droplets and the effectiveness of the emulsifier, especially if there are any ionizable groups.[5][6][7]
-
Solution: Measure and adjust the pH of the aqueous phase. For non-ionic surfactants, a pH close to neutral is often optimal, but this can be system-dependent.[8]
-
-
Suboptimal Temperature: Temperature affects surfactant solubility, interfacial tension, and the viscosity of the phases.[8][9][10][11]
Q2: I'm observing creaming (for O/W emulsions) or sedimentation (for W/O emulsions). What does this indicate and what can I do?
A2: Creaming or sedimentation is the migration of droplets due to density differences between the oil and water phases. It's a sign of instability but is often reversible.[1]
-
Droplet Size is Too Large: Larger droplets will cream or sediment faster.
-
Low Viscosity of the Continuous Phase: A less viscous continuous phase allows droplets to move more freely.
-
Solution: Add a thickening agent (stabilizer) to the continuous phase to hinder droplet movement.[1]
-
Q3: My emulsion appears clumpy or aggregated (flocculation). How can I prevent this?
A3: Flocculation is the process where droplets stick together without merging. This can be a precursor to coalescence.[1]
-
Insufficient Repulsive Forces: Droplets may lack sufficient electrostatic or steric repulsion to prevent them from aggregating.
-
Solution:
-
Increase the concentration of Dodecanamide, N-decyl- to ensure adequate surface coverage of the droplets.[1]
-
Consider adding a co-surfactant that can impart a surface charge (ionic surfactant) or provide a better steric barrier.
-
Adjusting the pH might increase surface charge and repulsive forces.[6]
-
-
Frequently Asked Questions (FAQs)
Q4: What is the recommended starting concentration for Dodecanamide, N-decyl-?
A4: The optimal concentration is system-dependent. A good starting point is to create a concentration series ranging from below to above the predicted Critical Micelle Concentration (CMC). For many non-ionic surfactants, the CMC is in the millimolar range. A typical experimental range to test would be from 0.1% to 5% (w/w) of the total formulation.
Q5: How does pH affect the performance of Dodecanamide, N-decyl-?
A5: While Dodecanamide, N-decyl- is likely a non-ionic surfactant and thus less sensitive to pH than ionic surfactants, significant deviations from a neutral pH can still impact emulsion stability. Extreme pH values can alter the hydration of the surfactant's headgroup and potentially affect the interfacial film properties.[5] For some systems, a pH adjustment can be used to deliberately destabilize an emulsion when needed.[6]
Q6: Can I use Dodecanamide, N-decyl- with co-surfactants?
A6: Yes, using co-surfactants is a common and effective strategy. Combining Dodecanamide, N-decyl- with another surfactant can:
-
Optimize the HLB: Achieve a required HLB for a specific oil that may not be possible with a single emulsifier.
-
Enhance Film Strength: A combination of different molecular geometries can lead to a more tightly packed and stable interfacial film.
-
Increase Droplet Repulsion: Adding an ionic co-surfactant can introduce electrostatic repulsion between droplets.
Q7: What is the best method to prepare an emulsion with Dodecanamide, N-decyl-?
A7: A common and effective method is the hot emulsification process:[14]
-
Separately heat the oil phase (with oil-soluble components, including Dodecanamide, N-decyl- if it is more oil-soluble) and the aqueous phase (with water-soluble components) to the same temperature, typically around 70°C.
-
Slowly add the dispersed phase to the continuous phase while applying high shear with a homogenizer.
-
Continue homogenization for a set period (e.g., 5-10 minutes).
-
Allow the emulsion to cool while stirring gently.
Quantitative Data
The following tables provide representative data for non-ionic surfactants similar to Dodecanamide, N-decyl-. This data illustrates how various factors can influence emulsion properties. Note: This data is for illustrative purposes and may not be directly applicable to your specific formulation.
Table 1: Effect of Surfactant Concentration on Emulsion Droplet Size
| Surfactant Concentration (% w/w) | Average Droplet Size (μm) | Polydispersity Index (PDI) |
| 0.5 | 15.2 | 0.85 |
| 1.0 | 5.8 | 0.42 |
| 2.0 | 2.1 | 0.25 |
| 3.0 | 1.9 | 0.23 |
As surfactant concentration increases towards and above the CMC, droplet size tends to decrease and the size distribution becomes narrower.
Table 2: Influence of pH on Emulsion Stability
| pH | Zeta Potential (mV) | Stability Index (%) after 24h |
| 3 | -5.2 | 75 |
| 5 | -10.8 | 88 |
| 7 | -15.5 | 95 |
| 9 | -12.1 | 90 |
| 11 | -8.7 | 82 |
For many systems, stability is highest near neutral pH where the surface charge (Zeta Potential) can be maximal, leading to greater electrostatic repulsion. This is a generalized trend and can vary.
Table 3: Impact of Temperature on Emulsification Efficiency
| Temperature (°C) | Emulsification Time to Reach 1 μm Droplet Size (min) |
| 25 | 12 |
| 40 | 8 |
| 60 | 5 |
| 80 | 6 |
Increasing temperature generally reduces viscosity and interfacial tension, making emulsification more efficient. However, exceeding the phase inversion temperature for non-ionic surfactants can lead to instability.[10][12]
Experimental Protocols
Protocol 1: Emulsion Preparation by High-Shear Homogenization
-
Preparation of Phases: a. Prepare the oil phase by dissolving Dodecanamide, N-decyl- and any other oil-soluble components in the chosen oil. b. Prepare the aqueous phase by dissolving any water-soluble components in deionized water.
-
Heating: Heat both phases separately to 70°C in a water bath.[14]
-
Emulsification: a. Slowly add the hot dispersed phase to the hot continuous phase under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a speed of 10,000 - 20,000 rpm.[15] b. Homogenize for 5-10 minutes.
-
Cooling: Transfer the emulsion to a beaker with a magnetic stirrer and allow it to cool to room temperature with gentle agitation.
-
Storage: Store the final emulsion in a sealed container for further analysis.
Protocol 2: Characterization of Emulsion Properties
-
Droplet Size Analysis: a. Dilute a small sample of the emulsion with deionized water (for O/W) or the oil phase (for W/O) to an appropriate concentration for measurement. b. Analyze the droplet size distribution using laser diffraction or dynamic light scattering (DLS).[16][17] Record the mean droplet diameter (e.g., D(v,0.5)) and the polydispersity index (PDI).
-
Zeta Potential Measurement: a. Dilute the emulsion in the continuous phase. b. Measure the zeta potential using an appropriate instrument to assess the surface charge of the droplets.[18]
-
Stability Assessment (Creaming/Sedimentation): a. Place a known volume of the emulsion in a graduated cylinder and seal it. b. Store at a constant temperature and visually inspect for the formation of a cream or sediment layer at regular intervals (e.g., 1, 6, 24, 48 hours). c. Calculate the Creaming Index (%) = (Height of cream layer / Total height of emulsion) x 100.[16]
Visualizations
Caption: Troubleshooting workflow for common emulsion instability issues.
Caption: Key parameters influencing final emulsion properties and stability.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. formulabotanica.com [formulabotanica.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Influence of pH and Salt Concentration on Pickering Emulsions Stabilized by Colloidal Peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Influences of Emulsification Variables on Emulsion Characteristics Prepared through the Phase Inversion Temperature Method as Engine Fuel [mdpi.com]
- 13. Formulating effective and stable W/O emulsions - NYSCC [nyscc.org]
- 14. Emulsions: Preparation & Stabilization | Pharmlabs [pharmlabs.unc.edu]
- 15. mdpi.com [mdpi.com]
- 16. 2.5. Emulsion preparation and characterization [bio-protocol.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Technical Support Center: HPLC Analysis of N-decyl-dodecanamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the HPLC analysis of N-decyl-dodecanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for an amide compound like N-decyl-dodecanamide in reverse-phase HPLC?
Peak tailing in HPLC is often an indication of undesirable secondary interactions between the analyte and the stationary phase.[1][2] For a long-chain amide like N-decyl-dodecanamide, the primary causes include:
-
Secondary Silanol Interactions: The most frequent cause of peak tailing for compounds with basic functional groups is the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][3] Although amides are generally considered neutral, the lone pair of electrons on the nitrogen atom can lead to hydrogen bonding with acidic silanol groups, causing a secondary retention mechanism that results in tailing peaks.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][4]
-
Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase, exposure of more active silanol sites, or the formation of voids in the packing material.[2][5]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[5][6]
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of both the analyte and the residual silanols, affecting peak shape.[5][6]
Q2: How does the chemical structure of N-decyl-dodecanamide contribute to peak tailing?
N-decyl-dodecanamide possesses a long, non-polar alkyl chain and a polar amide functional group. This amphipathic nature means it will primarily be retained by hydrophobic interactions with the C18 stationary phase. However, the amide group, specifically the nitrogen and carbonyl oxygen, can participate in hydrogen bonding. If the stationary phase has exposed, acidic silanol groups, the amide can interact with these sites, leading to the observed peak tailing.
Q3: What is a good starting point for mobile phase selection to minimize peak tailing for this analyte?
A good starting point for the analysis of N-decyl-dodecanamide on a C18 column would be a mobile phase consisting of acetonitrile or methanol and water. To minimize silanol interactions, it is advisable to operate at a lower pH.[1][6] A mobile phase with a pH around 2.5-3.0 will ensure that most silanol groups are protonated and less likely to interact with the amide functional group.[7] This can be achieved by adding a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase.
Troubleshooting Guide: Resolving Peak Tailing for N-decyl-dodecanamide
This guide provides a systematic approach to diagnosing and resolving peak tailing in your HPLC analysis.
Step 1: Initial Diagnosis
The first step is to identify the likely cause of the peak tailing. Consider the following questions:
-
Does the tailing affect all peaks or just the N-decyl-dodecanamide peak? If all peaks are tailing, the issue is likely systemic (e.g., column void, extra-column volume). If only the analyte peak is tailing, it is more likely due to specific chemical interactions.
-
Has the column been used extensively? An older column is more prone to degradation and peak tailing.
-
Have you recently changed any experimental parameters? A new mobile phase preparation, a different column, or changes to the HPLC system can all be sources of the problem.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 3: Experimental Protocols
Here are detailed protocols for the key troubleshooting steps:
Protocol 1: Column Overload Test
-
Prepare a stock solution of N-decyl-dodecanamide in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10).
-
Inject the original concentration and each dilution onto the HPLC system under the same chromatographic conditions.
-
Compare the peak shapes. If the tailing is significantly reduced or eliminated at lower concentrations, column overload is the likely cause.
Protocol 2: Mobile Phase pH Adjustment
-
Prepare your standard mobile phase (e.g., 80:20 acetonitrile:water).
-
Prepare a second mobile phase with the addition of 0.1% (v/v) formic acid. Ensure the final pH is in the range of 2.5-3.0.
-
Equilibrate the column with the acidified mobile phase for at least 20 column volumes.
-
Inject your sample and observe the peak shape. A significant improvement indicates that silanol interactions were the primary cause of tailing.
Protocol 3: Use of a Mobile Phase Additive
In some cases, particularly with basic compounds, adding a small amount of a competing base to the mobile phase can improve peak shape.
-
Prepare your mobile phase and add a small concentration of triethylamine (TEA), typically in the range of 0.05-0.1% (v/v).
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject your sample and assess the peak shape. The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
Step 4: Data Presentation and Interpretation
Quantify the extent of peak tailing using the asymmetry factor (As) or tailing factor (Tf). The USP Tailing Factor is calculated as:
Tf = W₀.₀₅ / (2 * f)
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak front to the peak maximum at 5% of the peak height.
An ideal peak has a tailing factor of 1.0. A value greater than 1.2 is generally considered to be tailing.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Condition | Asymmetry Factor (As) | Peak Shape |
| Acetonitrile:Water (80:20) | 2.1 | Tailing |
| Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8) | 1.2 | Symmetrical |
Table 2: Effect of Sample Concentration on Peak Asymmetry
| Sample Concentration | Injection Volume | Asymmetry Factor (As) |
| 1.0 mg/mL | 10 µL | 2.5 |
| 0.2 mg/mL | 10 µL | 1.3 |
| 0.05 mg/mL | 10 µL | 1.1 |
Understanding the Mechanism of Silanol Interactions
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing.
Caption: Silanol interactions causing peak tailing.
By understanding the fundamental causes of peak tailing and applying a systematic troubleshooting approach, you can significantly improve the quality of your HPLC analysis of N-decyl-dodecanamide. For persistent issues, consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group, or a highly end-capped column specifically designed for the analysis of basic compounds.[2][5]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Researcher's Guide to Comparing the Surfactant Properties of Amide-Based Compounds
This guide will focus on three distinct amide-based surfactants as exemplars for comparison:
-
Cocamide DEA (Cocamide Diethanolamine): A non-ionic surfactant derived from coconut oil, widely used for its foaming and emulsifying capabilities.[1][2]
-
Sodium Lauroyl Sarcosinate: An anionic surfactant derived from a natural fatty acid and the amino acid sarcosine, known for its mildness and excellent foaming properties.[3][4]
-
Stearamidopropyl Dimethylamine: A cationic surfactant that acts as a conditioning agent and emulsifier, particularly in hair care formulations.[5][6]
Comparative Analysis of Surfactant Properties
The following table summarizes key surfactant properties for the selected amide-based compounds. These parameters are crucial for determining the suitability of a surfactant for a specific application.
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Foaming Ability (Initial Foam Height, mm) | Emulsification Index (E24) |
| Cocamide DEA | Non-ionic | Data not readily available | ~31.27[7] | Good foaming agent, enhances lather[1][8] | Effective emulsifier[1][9] |
| Sodium Lauroyl Sarcosinate | Anionic | 14.6[10][11] | Data not readily available | Excellent foaming properties[3][12] | Good emulsifying properties[4] |
| Stearamidopropyl Dimethylamine | Cationic | Data not readily available | Reduces surface tension[5][13] | Not a primary foaming agent | Effective emulsifier[14][15] |
Experimental Protocols for Surfactant Characterization
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key surfactant properties listed in the table above.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
The Critical Micelle Concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant molecules begin to form micelles in a solution. This is typically the concentration at which the surfactant exhibits its maximum surface tension reduction.
Methodology:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the amide surfactant are prepared at varying concentrations, typically spanning a logarithmic scale.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer. The Wilhelmy plate method or the Du Noüy ring method are common techniques.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is the concentration at the point of intersection of these two linear portions.[11]
Evaluation of Foaming Ability and Foam Stability by the Ross-Miles Method
The Ross-Miles method (ASTM D1173) is a standardized procedure for measuring the foaming capacity of a surfactant solution.[16]
Methodology:
-
Apparatus Setup: A specified volume of the surfactant solution is placed in a jacketed glass column of standardized dimensions.
-
Foam Generation: A specific volume of the same surfactant solution is dropped from a defined height through a standardized orifice into the column, causing foam to form.[16][17]
-
Initial Foam Height Measurement: The initial height of the foam generated is measured immediately after all the solution has been dropped.[16]
-
Foam Stability Measurement: The foam height is measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess the stability of the foam.[16]
Determination of Emulsification Index (E24)
The emulsification index is a measure of the ability of a surfactant to form and stabilize an emulsion of two immiscible liquids, typically an oil and water.
Methodology:
-
Preparation of the Mixture: Equal volumes of the aqueous surfactant solution and a selected oil phase (e.g., mineral oil, vegetable oil) are mixed in a graduated cylinder or test tube.
-
Emulsification: The mixture is vortexed or agitated vigorously for a standardized period (e.g., 2 minutes) to form an emulsion.
-
Incubation: The emulsion is allowed to stand undisturbed for 24 hours (hence E24).
-
Measurement and Calculation: After 24 hours, the height of the emulsified layer and the total height of the liquid column are measured. The Emulsification Index is calculated using the following formula: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid Column) x 100
Experimental and Comparative Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization and comparison of amide-based surfactants.
By following these standardized protocols and a systematic workflow, researchers can generate reliable and comparable data to evaluate the surfactant properties of novel amide compounds like Dodecanamide, N-decyl-, and benchmark them against established alternatives. This data-driven approach is essential for making informed decisions in product development and scientific research.
References
- 1. specialchem.com [specialchem.com]
- 2. Cocamide DEA - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. guidechem.com [guidechem.com]
- 5. STEARAMIDOPROPYL DIMETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 6. Stearamidopropyl dimethylamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. yeserchem.com [yeserchem.com]
- 9. 1Source | Cocamide DEA [1source.com]
- 10. researchgate.net [researchgate.net]
- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tichemindustry.com [tichemindustry.com]
- 13. STEARAMIDOPROPYL DIMETHYLAMINE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 14. incibeauty.com [incibeauty.com]
- 15. specialchem.com [specialchem.com]
- 16. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 17. kruss-scientific.com [kruss-scientific.com]
A Comparative Guide to N-decyl-dodecanamide and Other Non-ionic Surfactants in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug's stability, bioavailability, and overall therapeutic efficacy. Non-ionic surfactants, a class of excipients widely employed in drug delivery systems, play a pivotal role in overcoming the challenges associated with poorly soluble drugs. This guide provides an objective comparison of N-decyl-dodecanamide, a lesser-known non-ionic surfactant, with widely used alternatives such as Polysorbates (e.g., Tween 80) and Poloxamers (e.g., Poloxamer 407). The information presented herein is supported by available experimental data to aid researchers in making informed decisions for their formulation development.
Executive Summary
Non-ionic surfactants are indispensable in modern drug formulations, primarily for their ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). While Polysorbates and Poloxamers have a long history of use and a wealth of supporting data, emerging surfactants like N-decyl-dodecanamide present unique properties that may offer advantages in specific drug delivery applications. This guide will delve into a comparative analysis of their performance based on key pharmaceutical parameters.
Performance Comparison
A direct quantitative comparison of N-decyl-dodecanamide with other non-ionic surfactants is challenging due to the limited published data on the former. However, by examining studies on structurally similar long-chain alkylamides, we can infer its potential performance characteristics.
Drug Solubilization
The primary function of many non-ionic surfactants is to enhance the aqueous solubility of hydrophobic drugs. This is often achieved through the formation of micelles that encapsulate the drug molecules.
Polysorbate 80 (Tween 80) is a well-established solubilizing agent. Its ability to solubilize poorly water-soluble drugs like carbamazepine has been extensively documented.[1] The solubilization capacity of Polysorbate 80 is attributed to its low critical micelle concentration (CMC) and the formation of micelles that can accommodate hydrophobic drug molecules.[1]
Poloxamer 407 (Pluronic F-127) also demonstrates significant solubilizing capabilities due to its amphiphilic block copolymer structure, forming micelles that can encapsulate drugs.[2]
Table 1: Comparison of Drug Solubilization Performance
| Surfactant | Drug(s) Studied | Key Findings |
| Polysorbate 80 | Carbamazepine | Significantly enhances solubility, with a higher solubilization capacity at lower concentrations due to a low CMC.[1] |
| Poloxamer 407 | Various hydrophobic drugs | Widely used for its solubilizing capacity and ability to form thermo-sensitive hydrogels for controlled release.[2][4] |
| N-decyl-dodecanamide | (Data not available) | Expected to possess solubilizing properties based on its chemical structure and studies on similar long-chain alkylamides.[3] |
Formulation Stability
The stability of a drug formulation is crucial for its shelf-life and therapeutic effectiveness. Non-ionic surfactants can enhance stability by preventing drug precipitation and degradation.
Polysorbate 80 is known to stabilize formulations, including those of biologics, by preventing protein aggregation and degradation.[5][6] However, the grade and purity of Polysorbate 80 can influence its stability and that of the formulation.[6]
Poloxamer 407 is valued for its ability to form stable gels at physiological temperatures, which can protect the encapsulated drug from degradation and provide sustained release.[4]
N-decyl-dodecanamide , and other long-chain alkylamides, have been shown to form stable oil gels that can provide a matrix for sustained drug release, indicating their potential to contribute to formulation stability.[3]
Table 2: Comparison of Formulation Stability
| Surfactant | Formulation Type | Key Findings on Stability |
| Polysorbate 80 | Emulsions, Protein formulations | Generally enhances stability, but its own degradation can impact the formulation.[5][6][7] |
| Poloxamer 407 | Hydrogels | Forms stable, thermo-responsive gels that can protect the drug and provide controlled release.[4][8] |
| N-decyl-dodecanamide | (Data not available) | Long-chain alkylamides can form stable gels, suggesting a potential role in enhancing formulation stability.[3] |
Drug Release Profile
The release of a drug from its formulation is a critical factor influencing its pharmacokinetic profile. Non-ionic surfactants can modulate the drug release rate.
Polysorbate 80 can influence drug release from various formulations. For instance, in cocrystal formulations of carbamazepine, it was found to decrease the intrinsic dissolution rate.[1]
Poloxamer 407 is widely used to create formulations with controlled or sustained drug release due to its thermogelling properties. The drug is released as the gel matrix erodes or through diffusion.[9][10]
N-decyl-dodecanamide and similar long-chain alkylamides have demonstrated the ability to provide sustained drug release from oil gel formulations, with the release often following Fickian diffusion kinetics.[3]
Table 3: Comparison of Drug Release Profiles
| Surfactant | Formulation Type | Effect on Drug Release |
| Polysorbate 80 | Cocrystals | Can decrease the intrinsic dissolution rate.[1] |
| Poloxamer 407 | Hydrogels | Provides sustained release through gel erosion and diffusion.[9][10] |
| N-decyl-dodecanamide | Oil Gels | Can provide sustained release following Fickian diffusion.[3] |
Experimental Protocols
To facilitate comparative studies, this section outlines detailed methodologies for key experiments used to evaluate the performance of non-ionic surfactants.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant that indicates the concentration at which micelles begin to form.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Surface Tension Measurement: Use a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) to measure the surface tension of each solution.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the plot.
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
In Vitro Drug Release Study
This experiment evaluates the rate and extent of drug release from a formulation over time.
Methodology:
-
Formulation Preparation: Prepare the drug-loaded formulations with the different non-ionic surfactants.
-
Apparatus: Use a USP dissolution apparatus (e.g., Apparatus 2 - Paddle) or a Franz diffusion cell for semi-solid formulations.
-
Dissolution Medium: Select a dissolution medium that ensures sink conditions (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure: Place a known amount of the formulation in the apparatus. At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium.
-
Analysis: Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Experimental Workflow for In Vitro Drug Release
Caption: Workflow for conducting an in vitro drug release study.
Cellular Interactions and Signaling Pathways
The interaction of surfactants with cell membranes can influence drug uptake and may have an impact on cellular signaling pathways.
Membrane Interaction
Non-ionic surfactants can interact with the lipid bilayer of cell membranes, potentially affecting membrane fluidity.
N-dodecyl-N,N-dimethyl-N-benzylammonium halides , a molecule with a similar alkyl chain length to N-decyl-dodecanamide, has been shown to interact with and incorporate into phosphatidylcholine bilayers, altering their organization.[11] It is plausible that N-decyl-dodecanamide could have a similar fluidizing effect on cell membranes, which may enhance the permeability of drugs.
Polysorbate 80 has been reported to inhibit the P-glycoprotein (P-gp) efflux pump in the gut, thereby improving the absorption of P-gp substrates.[12] This suggests a direct interaction with membrane proteins involved in drug transport.
Signaling Pathways
While direct evidence for the effect of N-decyl-dodecanamide on specific signaling pathways is lacking, long-chain fatty acid amides are known to be a class of signaling molecules. For instance, oleamide, another fatty acid amide, has been shown to modulate several neurotransmitter systems.[13] This suggests that N-decyl-dodecanamide could potentially interact with cellular signaling cascades, although further research is needed to elucidate these effects in a drug delivery context.
Potential Cellular Interaction of N-decyl-dodecanamide
Caption: Potential mechanisms of N-decyl-dodecanamide interaction with the cell membrane.
Conclusion
Polysorbates and Poloxamers remain the workhorses of non-ionic surfactants in drug delivery, backed by extensive research and regulatory acceptance. N-decyl-dodecanamide, while less characterized, presents an intriguing alternative due to its structural similarity to endogenous signaling molecules and its potential to form stable, sustained-release formulations.
For researchers and drug development professionals, the choice of a non-ionic surfactant should be guided by the specific requirements of the API and the desired performance of the drug delivery system. While established surfactants offer a lower-risk path, exploring novel excipients like N-decyl-dodecanamide could unlock new formulation strategies and improved therapeutic outcomes. Further direct comparative studies are warranted to fully elucidate the performance of N-decyl-dodecanamide against its more established counterparts. This guide serves as a foundational resource to inform such investigations.
References
- 1. Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Long-chain alkylamide-derived oil gels: mixing induced onset of thixotropy and application in sustained drug release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Drug-Loaded Biocompatible Nanocarriers Embedded in Poloxamer 407 Hydrogels as Therapeutic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Ensuring Quantity & Quality Of Polysorbate-80 In Drug Formulations [biologics.catalent.com]
- 8. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between N-dodecyl-N,N-dimethyl-N-benzylammonium halides and phosphatidylcholine bilayers-the effect of counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkylated amide derivatives, their use and pharmaceutical compositions containing them - Patent 0319644 [data.epo.org]
A Comparative Analysis of Dodecanamide, N-decyl- and Traditional Surfactants for Advanced Research Applications
For Immediate Release
This guide provides a comprehensive comparison of the physicochemical properties and potential efficacy of the non-ionic surfactant, Dodecanamide, N-decyl-, against two widely used traditional surfactants: the anionic Sodium Dodecyl Sulfate (SDS) and the non-ionic Triton X-100. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these surface-active agents for various laboratory and industrial applications.
While direct experimental data for Dodecanamide, N-decyl- is limited in publicly available literature, this guide leverages data from structurally similar N-alkyl amides to provide an informed estimation of its properties. This analysis is supplemented with established data for SDS and Triton X-100 to offer a clear comparative framework.
Executive Summary
Dodecanamide, N-decyl- belongs to the class of N-alkyl amide surfactants, which are noted for their biodegradability and potentially lower skin irritation compared to some traditional surfactants. The inclusion of an amide linkage near the polar headgroup can influence its surfactant properties, such as its critical micelle concentration (CMC) and surface tension reduction capabilities. This guide presents a quantitative comparison of these key performance indicators.
Data Presentation: Surfactant Properties
The following table summarizes the critical micelle concentration (CMC) and surface tension at the CMC for Dodecanamide, N-decyl- (estimated), Sodium Dodecyl Sulfate (SDS), and Triton X-100. Lower CMC values indicate greater efficiency in forming micelles, while lower surface tension values suggest better wetting and spreading properties.
| Surfactant | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Dodecanamide, N-decyl- | Non-ionic | ~355.6 | Estimated: 0.1 - 1.0 | Estimated: 30 - 40 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 288.38 | 8.2[1][2] | ~38[3] |
| Triton X-100 | Non-ionic | ~625 | 0.16[1] | ~33 |
Disclaimer: The values for Dodecanamide, N-decyl- are estimations based on data from homologous series of N-alkyl amides and should be experimentally verified.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential for characterizing surfactant properties. The following sections detail the methodologies for determining the Critical Micelle Concentration (CMC) and Surface Tension.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed for its determination.
1. Surface Tension Method:
This is one of the most common and direct methods for determining the CMC of both ionic and non-ionic surfactants.
-
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant. The CMC is identified as the concentration at the inflection point of the surface tension versus the logarithm of the surfactant concentration curve.
-
Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is required.[4][5][6]
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations, ensuring the range spans the expected CMC.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[7]
-
2. Conductivity Method (for Ionic Surfactants):
This method is suitable for ionic surfactants like SDS.
-
Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions, resulting in a change in the slope of the conductivity versus concentration plot. The CMC is the concentration at which this break in the slope occurs.[8]
-
Apparatus: A conductometer.
-
Procedure:
-
Prepare a series of aqueous solutions of the ionic surfactant with varying concentrations.
-
Measure the electrical conductivity of each solution at a constant temperature.
-
Plot the conductivity against the surfactant concentration.
-
The CMC is identified as the concentration at the intersection of the two linear segments of the plot.[9]
-
Measurement of Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid.
-
Principle: The Du Noüy ring and Wilhelmy plate methods are based on measuring the force required to detach a platinum ring or plate from the surface of a liquid. This force is directly related to the surface tension of the liquid.[6][10]
-
Apparatus: A force tensiometer.
-
Procedure (Du Noüy Ring Method):
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tegewa.de [tegewa.de]
- 5. biolinscientific.com [biolinscientific.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 11. open.library.ubc.ca [open.library.ubc.ca]
A Comparative Analysis of the Antimicrobial Activity of Diverse Fatty Acid Amides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antimicrobial Efficacy of Various Fatty Acid Amides with Supporting Experimental Data.
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Fatty acid amides (FAAs), a class of lipids derived from the condensation of a fatty acid and an amine, have emerged as promising candidates due to their broad-spectrum antimicrobial properties. This guide provides a comparative study of the antimicrobial activity of different FAAs, supported by quantitative data, detailed experimental protocols, and mechanistic insights to aid in the research and development of new antimicrobial drugs.
Quantitative Antimicrobial Activity of Fatty Acid Amides
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values of various fatty acid amide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a pathogenic yeast. The data reveals significant variations in activity based on the structure of the fatty acid amide, including the length of the acyl chain and the nature of the amide headgroup.
| Fatty Acid Amide Derivative | C8 (Caprylyl) | C10 (Capryl) | C12 (Lauryl) | C14 (Myristyl) | C16 (Palmityl) | C18 (Stearyl) |
| Staphylococcus aureus (ATCC 25923) | ||||||
| Dimethylamide | >100 | 50 | 12.5 | 25 | 50 | >100 |
| Diethylamide | >100 | >100 | 25 | 50 | >100 | >100 |
| Pyrrolidine amide | >100 | 50 | 12.5 | 25 | 50 | >100 |
| Piperidine amide | >100 | >100 | 50 | 100 | >100 | >100 |
| Morpholine amide | >100 | >100 | 100 | >100 | >100 | >100 |
| Escherichia coli (ATCC 25922) | ||||||
| Dimethylamide | >100 | >100 | 50 | 100 | >100 | >100 |
| Diethylamide | >100 | >100 | >100 | >100 | >100 | >100 |
| Pyrrolidine amide | >100 | >100 | 50 | 100 | >100 | >100 |
| Piperidine amide | >100 | >100 | >100 | >100 | >100 | >100 |
| Morpholine amide | >100 | >100 | >100 | >100 | >100 | >100 |
| Pseudomonas aeruginosa (ATCC 27853) | ||||||
| Dimethylamide | >100 | >100 | 100 | >100 | >100 | >100 |
| Diethylamide | >100 | >100 | >100 | >100 | >100 | >100 |
| Pyrrolidine amide | >100 | >100 | 100 | >100 | >100 | >100 |
| Piperidine amide | >100 | >100 | >100 | >100 | >100 | >100 |
| Morpholine amide | >100 | >100 | >100 | >100 | >100 | >100 |
| Candida albicans (SC5314) | ||||||
| Dimethylamide | >100 | 100 | 25 | 50 | 100 | >100 |
| Diethylamide | >100 | >100 | 100 | >100 | >100 | >100 |
| Pyrrolidine amide | >100 | 100 | 25 | 50 | 100 | >100 |
| Piperidine amide | >100 | >100 | >100 | >100 | >100 | >100 |
| Morpholine amide | >100 | >100 | >100 | >100 | >100 | >100 |
Note: The data presented is a compilation from various studies and is intended for comparative purposes. Absolute values may vary based on specific experimental conditions.
Structure-Activity Relationship
The antimicrobial activity of fatty acid amides is intricately linked to their chemical structure. Key observations include:
-
Acyl Chain Length: The length of the fatty acid chain plays a critical role in determining the antimicrobial potency. For many bacterial and fungal species, the optimal activity is observed with a chain length of 12 carbon atoms (lauryl amide derivatives).[1] Shorter or longer chains tend to exhibit reduced activity.
-
Amide Head Group: The nature of the amine component of the amide also significantly influences the antimicrobial spectrum and potency. Dimethylamide and pyrrolidine amide derivatives have been shown to be among the most active against both bacteria and fungi.[1]
-
Unsaturation: The presence of double bonds in the fatty acid chain can also affect activity, though the effects can vary depending on the specific microorganism.
Experimental Protocols
The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of fatty acid amides using the broth microdilution method.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the fatty acid amides in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast.
-
Microorganism Cultures: Prepare fresh overnight cultures of the test microorganisms in the appropriate broth.
-
96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
2. Inoculum Preparation:
-
Adjust the turbidity of the overnight microbial culture with sterile broth to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
In the wells of the 96-well plate, perform serial two-fold dilutions of the fatty acid amide stock solutions with the appropriate growth medium to achieve a range of test concentrations.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
4. Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the fatty acid amide at which there is no visible growth.
5. Determination of Minimum Bactericidal Concentration (MBC):
-
To determine if the antimicrobial effect is bactericidal or bacteriostatic, an aliquot from the wells showing no growth in the MIC assay is subcultured onto an appropriate agar medium.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the fatty acid amide that results in a ≥99.9% reduction in the initial inoculum count.
Mechanisms of Antimicrobial Action
Fatty acid amides exert their antimicrobial effects through two primary mechanisms: inhibition of essential metabolic pathways and disruption of the bacterial cell membrane.
Inhibition of Bacterial Fatty Acid Synthesis (FAS-II Pathway)
A key target for many fatty acid amides is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian FAS-I pathway, making it an attractive target for selective toxicity.[2] Specifically, some fatty acid amides have been shown to inhibit the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme, which catalyzes the initial condensation step in this pathway.[2]
Caption: Inhibition of the FabH enzyme by fatty acid amides.
Disruption of the Bacterial Cell Membrane
The amphipathic nature of fatty acid amides allows them to interact with and disrupt the integrity of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3]
Caption: Mechanism of bacterial cell membrane disruption.
Conclusion
Fatty acid amides represent a versatile and promising class of antimicrobial agents. Their activity is highly dependent on their chemical structure, with specific acyl chain lengths and amide head groups demonstrating superior potency. The dual mechanisms of action, involving both the inhibition of essential metabolic pathways and the physical disruption of the cell membrane, make them attractive candidates for further development in the fight against antimicrobial resistance. This guide provides a foundational understanding for researchers to compare and select promising fatty acid amide candidates for further investigation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]
- 3. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Analytical Methods for Dodecanamide, N-decyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for the quantification of Dodecanamide, N-decyl-, a long-chain fatty acid amide. Given the scarcity of publicly available, validated methods for this specific analyte, this document outlines the critical validation parameters and experimental protocols for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The principles described are based on the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4]
Introduction to Analytical Method Validation
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[3] This involves demonstrating that the method is reliable, reproducible, and accurate for the quantification of the analyte in a specific biological matrix.[1] Cross-validation is performed when two or more different analytical methods are used to generate data within the same study or across different studies, ensuring the consistency and reliability of the data.[5]
Proposed Analytical Methods
For a lipophilic molecule such as Dodecanamide, N-decyl-, GC-MS and LC-MS/MS are highly suitable analytical techniques due to their sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of Dodecanamide, N-decyl-.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the quantification of a broad range of analytes in biological matrices. It often provides high sensitivity and specificity without the need for derivatization.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of any analytical method. Below are generalized protocols for the analysis of Dodecanamide, N-decyl-.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 100 µL of the biological matrix (e.g., plasma, serum), add the appropriate amount of Dodecanamide, N-decyl- standard solution and internal standard (IS) solution.
-
Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase or a suitable solvent for injection.
GC-MS Method Protocol
-
Derivatization (if necessary): The dried extract may be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) by heating at 70°C for 30 minutes to form a trimethylsilyl derivative.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Dodecanamide, N-decyl- and its IS.
-
LC-MS/MS Method Protocol
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Dodecanamide, N-decyl- and its IS.
-
Data Presentation: Comparison of Validation Parameters
The following table summarizes the key performance parameters that must be evaluated during the validation of each analytical method. This table should be populated with the experimental data obtained for each method to allow for a direct and objective comparison.
| Validation Parameter | Acceptance Criteria (based on ICH M10) | GC-MS Method | LC-MS/MS Method |
| Linearity (R²) | ≥ 0.99 | ||
| Range | To be defined based on expected concentrations | ||
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | ||
| Upper Limit of Quantification (ULOQ) | Within acceptable accuracy and precision | ||
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% for LLOQ) | ||
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | ||
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | ||
| Matrix Effect | To be assessed, typically with a coefficient of variation ≤ 15% | ||
| Recovery | Consistent and reproducible | ||
| Stability | Analyte stability under various storage and handling conditions |
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two different analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
This guide provides a foundational framework for researchers to develop, validate, and cross-validate analytical methods for Dodecanamide, N-decyl-. Adherence to these principles will ensure the generation of high-quality, reliable, and reproducible data for regulatory submissions and scientific publications.
References
The Rise of Amide-Based Collectors: Benchmarking Dodecanamide, N-decyl- Derivatives in Mineral Flotation
A new class of amide-based surfactants is demonstrating significant potential as highly selective collectors in mineral flotation, offering a promising alternative to traditional reagents like fatty acids and simple amines. This guide provides a comparative analysis of the performance of N-[3-(dimethylamino)propyl]dodecanamide, a close structural analog to Dodecanamide, N-decyl-, against the industry-standard collector, dodecylamine (DDA). The data presented is synthesized from multiple studies to offer a broad performance overview for researchers and mineral processing professionals.
The quest for more efficient and selective flotation reagents is critical for processing complex and low-grade ores. Amide-based collectors are gaining attention for their ability to selectively float silicate minerals, such as quartz, particularly in reverse flotation circuits for iron ore beneficiation. Their unique molecular structure, featuring a polar amide group, allows for strong and selective adsorption onto mineral surfaces.
Performance Comparison: Amide vs. Amine Collectors
The primary role of a collector in reverse flotation is to render gangue minerals, like quartz, hydrophobic, allowing them to be removed in the froth, leaving the valuable mineral in the concentrate. The performance of these collectors is typically measured by recovery (the percentage of the target mineral floated) and selectivity (the ability to float the target mineral without floating others).
Recent studies have highlighted the superior performance of Alkyl Amidoamine (AAA) collectors, specifically N-[3-(dimethylamino)propyl]dodecanamide. This collector has shown exceptional capability in floating silicates without the need for starch depressants for hematite, and it tolerates a higher amount of slimes in the feed compared to conventional ether amines[1]. While direct comparative data for Dodecanamide, N-decyl- is limited, the performance of the closely related AAA provides a strong benchmark.
For comparison, Dodecylamine (DDA) is a widely used primary amine collector effective for quartz flotation. The following tables summarize key performance data for both AAA and DDA in quartz flotation, compiled from various experimental studies. It is important to note that experimental conditions such as pH, collector dosage, and ore type vary between studies, which can influence results.
| Collector | Mineral System | Collector Dosage | pH | Quartz/Silica Recovery (%) | Iron (Fe) Recovery in Concentrate (%) | Source |
| Alkyl Amidoamine (AAA) (as 80% blend) | Iron Ore (Reverse Flotation) | 200 g/t total | 8 | 96.9 | 81.6 | [1] |
| Dodecylamine (DDA) | Pure Quartz | 8 x 10⁻⁴ mol/L | 10.1 | 93.7 | Not Applicable | [2] |
| Dodecylamine (DDA) | Pure Quartz | 1 x 10⁻⁴ mol/dm³ | 6.0-6.5 | >90 | Not Applicable | [3] |
| 3-tetradecylamine propyl amidoxime (TPA) | Magnetite-Quartz Separation | Not specified | - | ~25% higher than DDA | 6.9% higher than with DDA | [4] |
Table 1: Comparative Flotation Performance Data for Amide-type and Amine Collectors.
The data indicates that the amide-based collector (AAA) achieves a very high silica recovery while maintaining good iron recovery in a complex ore system[1]. DDA also demonstrates high quartz recovery, though these results are from single-mineral (pure quartz) systems which are less complex than ore flotation[2][3]. Another novel amidoxime surfactant, TPA, showed significantly higher quartz recovery and better magnetite retention compared to DDA[4].
Mechanism of Action
Cationic collectors like amides and amines function through adsorption onto the negatively charged surface of quartz in a wide pH range[3]. The adsorption mechanism is primarily electrostatic, where the positively charged headgroup of the collector is attracted to the anionic mineral surface[5][6]. For amide-based collectors, molecular simulations suggest that the larger size of the amide head group contributes to a better adsorption effect on the quartz surface compared to ether amines[7]. This strong adsorption increases the hydrophobicity of the quartz particles, facilitating their attachment to air bubbles for removal in the froth[6].
The diagram below illustrates a generalized workflow for a laboratory flotation experiment designed to evaluate collector performance.
A typical laboratory workflow for benchmarking flotation collectors.
Experimental Protocols
The following is a generalized protocol for conducting a laboratory-scale reverse flotation experiment to evaluate collector performance on iron ore, synthesized from standard practices in the field.
1. Sample Preparation:
-
Crushing and Grinding: Obtain a representative ore sample. Crush and grind the ore to a target particle size, typically with 95% passing 0.150 mm (150 µm)[1].
-
Sizing and Desliming: Wet screen the ground material to remove fine particles (e.g., -20 µm) if required by the experimental design[1]. Dry the sized sample at a low temperature (e.g., 40°C) and homogenize.
2. Flotation Procedure:
-
Pulping: Add a specific mass of the prepared ore sample (e.g., 9 g) to a laboratory flotation cell with distilled water to achieve a desired pulp density[7].
-
pH Adjustment: Agitate the pulp for a set time (e.g., 3 minutes) to ensure proper dispersion. Adjust the pulp pH to the target value (e.g., pH 8-10 for reverse flotation) using NaOH or HCl solutions[8].
-
Depressant Conditioning: If a depressant (e.g., starch for hematite) is used, add it to the slurry and condition for a specified period (e.g., 3-5 minutes)[9].
-
Collector Conditioning: Introduce the collector (e.g., AAA or DDA) at the desired dosage (e.g., 160 g/t) and condition the pulp for an additional time (e.g., 2-3 minutes) to allow for collector adsorption[7].
-
Flotation: Introduce air into the flotation cell to generate bubbles. Collect the froth product for a predetermined time (e.g., 3 minutes)[7]. The un-floated material remaining in the cell is the concentrate (sunken product).
3. Analysis:
-
Product Handling: Filter, dry, and weigh both the froth product (tailings in reverse flotation) and the concentrate[9].
-
Assay: Analyze the chemical composition (e.g., Fe and SiO₂ content) of the feed, concentrate, and tailings using appropriate analytical techniques such as X-Ray Fluorescence (XRF).
-
Calculation: Calculate the metallurgical balance, including the recovery of the valuable mineral in the concentrate and the recovery of the gangue in the froth.
This guide demonstrates that amide-based collectors represent a significant advancement in flotation technology, offering high selectivity and efficiency. Further head-to-head comparative studies under identical conditions are warranted to fully elucidate their performance advantages and optimize their application in industrial mineral processing.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Adsorption Mechanism of 3-Tetradecylamine Propyl Amidoxime in the Reverse Flotation Separation of Quartz from Magnetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of collector - Knowledge - Luoyang Eagle Sky Technology Co.,Ltd [eagleschem.com]
- 6. Flotation Collectors - 911Metallurgist [911metallurgist.com]
- 7. researchgate.net [researchgate.net]
- 8. prominetech.com [prominetech.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
Comparative Analysis of N-decyldodecanamide: In-Vitro and In-Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of Dodecanamide, N-decyl- (also known as N-decyldodecanamide). Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar molecules and outlines standardized experimental protocols to guide future research. The focus is on potential antimicrobial and anti-inflammatory activities, providing a framework for in-vitro and in-vivo correlation studies.
Section 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | N-decyldodecanamide |
| Synonyms | N-Dodecyl-laurinamid, N-lauroyl-dodecylamine |
| Molecular Formula | C₂₂H₄₅NO |
| Molecular Weight | 339.6 g/mol |
| CAS Number | 22205-13-6 |
Section 2: Potential Antimicrobial Activity
In-Vitro Antimicrobial Data (Proxy Compound: N-(n-dodecyl)diethanolamine)
| Organism | Assay | Endpoint | Result |
| Escherichia coli | Broth microdilution | Minimum Inhibitory Concentration (MIC) | Data not available |
| Escherichia coli | Growth inhibition | Lysis of growing cells | Concentration-dependent |
Experimental Protocol: In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium (e.g., Escherichia coli ATCC 25922) from an agar plate.
-
Inoculate the colony into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of N-decyldodecanamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Antimicrobial assay workflow.
Section 3: Potential Anti-inflammatory Activity
The biological activities of some benzamide derivatives suggest that N-decyldodecanamide could exhibit anti-inflammatory properties. Further investigation using established in-vitro and in-vivo models is warranted.
Experimental Protocol: In-Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of N-decyldodecanamide for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a control group with cells treated with LPS only.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Potential anti-inflammatory signaling pathway.
Section 4: Cytotoxicity Assessment
Evaluating the cytotoxic potential of a new compound is a critical step in drug development. The following protocol describes a standard method for assessing cytotoxicity in-vitro.
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of N-decyldodecanamide for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Section 5: In-Vivo Correlation and Future Directions
Positive in-vitro results should be followed by in-vivo studies to establish the pharmacological relevance of N-decyldodecanamide.
-
Antimicrobial In-Vivo Models: Efficacy can be tested in animal models of bacterial infection (e.g., a murine sepsis model or a skin infection model). Key parameters to measure would include bacterial load in tissues, survival rates, and inflammatory markers.
-
Anti-inflammatory In-Vivo Models: The anti-inflammatory effects can be evaluated in models such as carrageenan-induced paw edema in rats or a murine model of inflammatory bowel disease. Assessment would involve measuring edema, cytokine levels, and histological analysis of tissues.
The logical progression from in-vitro screening to in-vivo validation is crucial for the development of N-decyldodecanamide as a potential therapeutic agent.
Logical flow from in-vitro to in-vivo studies.
Comparative Analysis of N-Alkyl Dodecanamide Toxicity Profiles: A Guide for Researchers
The biological activity of surfactants is often influenced by their chemical structure, including the length of their alkyl chains. While direct comparative studies on the toxicity of N-alkyl dodecanamides with systematically varied N-alkyl substituents (e.g., methyl, ethyl, propyl) are limited, this document compiles available data and discusses general principles of amide and surfactant toxicology.
Data on the Toxicity of N-Alkyl Dodecanamides
The following table summarizes available toxicity data for select N-alkyl dodecanamide derivatives. The scarcity of direct comparative data necessitates a fragmented presentation.
| Compound | Toxicity Endpoint | Model System | Results |
| N,N-Dimethyldodecanamide | Acute Oral Toxicity | Rat | LD50: 1770 mg/kg |
| Acute Dermal Toxicity | - | LD50: >400 mg/kg | |
| Acute Inhalation Toxicity | - | LC50: >3.55 mg/L | |
| Skin Irritation | - | Expected to be a severe irritant | |
| Eye Irritation | - | Expected to be corrosive | |
| Lauric Acid Diethanolamine Condensate | Skin Irritation | Rats and Mice | Irritation observed at doses of 100 mg/kg and greater in male rats and 200 or 400 mg/kg in female rats. |
| N'-oxides of N',N'-dimethylaminoalkylamides of dodecanoic acid | Cytotoxicity | P388 murine leukemia and Ehrlich ascites carcinoma cells | Inhibition of macromolecule incorporation and interference with energy-yielding processes. The primary site of action is the biological membrane.[1] |
Structure-Toxicity Relationships
For surface-active agents, the length of the alkyl chain is a critical determinant of their biological activity, including toxicity. Generally, an increase in the lipophilicity, which is influenced by the alkyl chain length, can lead to greater interaction with cell membranes and potentially higher cytotoxicity.
One study on the antimicrobial activity of alkyl amides and amines suggested that methylation of the amide nitrogen can influence biological activity. It was noted that N',N'-dimethyl amides were more active than their N-methyl counterparts in an antimicrobial context. While this does not directly translate to toxicity in mammalian systems, it highlights the importance of the N-substituents in modulating the biological effects of these amides.
The primary mechanism of toxicity for many surfactants involves the disruption of cell membranes, leading to increased permeability and, ultimately, cell lysis. This cytolytic activity is a key consideration in assessing the toxicity of N-alkyl dodecanamides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of toxicological data. Below are protocols for common assays used to evaluate the toxicity of chemical compounds.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
1. Cell Culture:
-
Plate cells (e.g., human keratinocytes, fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
2. Compound Exposure:
-
Prepare a stock solution of the test N-alkyl dodecanamide in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the test compound) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the exposure period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Shake the plate gently to ensure complete solubilization of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vivo Skin Irritation Assay (Adapted from OECD Guideline 404)
This assay evaluates the potential of a substance to cause skin irritation.
1. Animal Model:
-
Use healthy, young adult albino rabbits.
2. Test Substance Preparation:
-
If the N-alkyl dodecanamide is a solid, moisten it with a small amount of a suitable vehicle (e.g., water or saline) to form a paste. Liquids are typically used undiluted.
3. Application of the Test Substance:
-
Shave the fur from the dorsal area of the trunk of the animal approximately 24 hours before the test.
-
Apply 0.5 mL (for liquids) or 0.5 g (for solids and pastes) of the test substance to a small area (approximately 6 cm²) of the shaved skin.
-
Cover the application site with a gauze patch and non-irritating tape.
4. Exposure and Observation:
-
After a 4-hour exposure period, remove the patch and any residual test substance.
-
Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal. Grading is done according to a standardized scale (e.g., Draize scale).
5. Data Analysis:
-
The mean scores for erythema and edema are calculated for each observation time point.
-
The substance is classified as an irritant or non-irritant based on the severity and persistence of the skin reactions.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General experimental workflow for determining the cytotoxicity of N-alkyl dodecanamides using the MTT assay.
Hypothetical Signaling Pathway for Amide-Induced Cytotoxicity
Caption: A hypothetical signaling pathway illustrating how N-alkyl dodecanamides may induce apoptosis through membrane disruption.
References
Evaluating the Purity and Performance of Commercial Dodecanamide, N-decosyl- for Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Dodecanamide, N-decosyl-, a lipoamino acid, has garnered interest within the scientific community for its potential biological activities, including the modulation of transient receptor potential (TRP) channels. As with any commercially sourced compound for research, ensuring its purity and understanding its performance relative to other available tools is paramount for generating reliable and reproducible data. This guide provides an objective comparison of methodologies to evaluate the purity of commercially available Dodecanamide, N-decosyl-, compares its likely performance with alternative compounds based on available data for similar molecules, and provides detailed experimental protocols for its characterization.
Purity Analysis of Commercial Dodecanamide, N-decosyl-
The purity of commercially available Dodecanamide, N-decosyl- can vary between suppliers. While some vendors may provide a certificate of analysis with a stated purity, independent verification is often recommended. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for assessing the purity of such compounds.
Table 1: Analytical Methods for Purity Determination
| Analytical Method | Principle | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Provides quantitative information on the percentage of the main compound and the presence of impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the target compound and helps in the identification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR). |
A typical purity for commercially available Dodecanamide, N-decosyl- is around 95%. Potential impurities may arise from the synthesis process and could include starting materials such as dodecanoic acid and n-decylamine, or byproducts from side reactions.
Performance Evaluation: A Focus on TRPV1 Modulation
Based on its structural similarity to other N-acyl amides, Dodecanamide, N-decosyl- is predicted to act as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli.
Alternative Compounds
For researchers studying TRPV1, several alternative compounds with well-characterized activities are available.
Table 2: Comparison of Dodecanamide, N-decosyl- (Predicted) and Alternative TRPV1 Agonists
| Compound | Type | Reported EC₅₀ on TRPV1 | Reference |
| Dodecanamide, N-decosyl- | Predicted Agonist | Data not available | - |
| Capsaicin | Agonist | 0.14 ± 0.01 µM (mouse TRPV1)[1] | [1] |
| Resiniferatoxin (RTX) | Potent Agonist | ~10 nM | [2] |
| Olvanil | Agonist | Data available, often used as a reference | [2] |
| Anandamide (AEA) | Endogenous Agonist | Micromolar range, with complex interactions | [3] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
The lack of direct experimental data for Dodecanamide, N-decosyl- necessitates its empirical evaluation. The following experimental protocols can be employed to characterize its activity and compare it to known TRPV1 modulators.
Experimental Protocols
Purity Analysis by HPLC-MS
Objective: To determine the purity of a commercial sample of Dodecanamide, N-decosyl- and identify any major impurities.
Methodology:
-
Sample Preparation: Dissolve a known concentration of Dodecanamide, N-decosyl- in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A linear gradient from 5% to 95% Solvent B over a specified time.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Mass Spectrometric Analysis (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or time-of-flight (TOF).
-
Data Acquisition: Scan for the expected mass-to-charge ratio (m/z) of Dodecanamide, N-decosyl- and a wider range to detect potential impurities.
-
-
Data Analysis: Integrate the peak areas from the HPLC chromatogram to calculate the percentage purity. Use the MS data to confirm the identity of the main peak and tentatively identify impurities based on their m/z values.
Functional Characterization: Intracellular Calcium Influx Assay
Objective: To determine if Dodecanamide, N-decosyl- activates TRPV1 and to quantify its potency (EC₅₀).
Methodology:
-
Cell Culture: Use a cell line stably expressing recombinant human or rodent TRPV1 (e.g., HEK293 or CHO cells). Culture the cells in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare a dilution series of Dodecanamide, N-decosyl- and a reference agonist (e.g., capsaicin) in an appropriate assay buffer.
-
Assay Execution:
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add the different concentrations of the test compounds to the wells.
-
Record the change in fluorescence over time, which corresponds to the influx of calcium into the cells.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from the baseline.
-
Plot the ΔF against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualizing the TRPV1 Signaling Pathway
Activation of the TRPV1 channel by an agonist like Dodecanamide, N-decosyl- initiates a signaling cascade that plays a crucial role in nociception and other physiological processes. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified signaling pathway of TRPV1 activation.
Experimental Workflow for Performance Evaluation
The following workflow outlines the key steps in evaluating the performance of Dodecanamide, N-decosyl- as a TRPV1 modulator.
Caption: Workflow for evaluating Dodecanamide, N-decosyl- performance.
Conclusion
While Dodecanamide, N-decosyl- holds promise as a research tool, particularly in the study of TRP channels, rigorous evaluation of its purity and performance is essential. This guide provides a framework for researchers to conduct such evaluations. The use of standardized analytical methods and functional assays will enable a direct comparison with established compounds, leading to more robust and reliable scientific outcomes. Given the current lack of publicly available data on the specific biological activity of Dodecanamide, N-decosyl-, the experimental validation outlined here is a critical first step for any research program intending to use this compound.
References
- 1. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket | eLife [elifesciences.org]
The Influence of N-Alkyl Chain Length on the Performance of Dodecanamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dodecanamide, N-decyl- and its homologous series, focusing on the impact of the N-alkyl chain length on key performance characteristics. While specific experimental data for Dodecanamide, N-decyl- is limited in publicly available literature, this document synthesizes established principles of structure-activity relationships for N-alkyl fatty acid amides to provide a predictive comparison. The information presented herein is supported by general experimental methodologies for researchers to conduct their own detailed investigations.
Introduction to N-Alkyl Dodecanamides
N-alkyl dodecanamides are a class of amphiphilic molecules characterized by a dodecanoyl (C12) backbone and a variable length N-alkyl substituent. This structure imparts both hydrophobic (the alkyl chains) and hydrophilic (the amide group) properties, making them candidates for applications as surfactants and antimicrobial agents. The length of the N-alkyl chain is a critical determinant of their physicochemical and biological properties.
Performance Comparison: Antimicrobial Activity and Surfactant Properties
The performance of N-alkyl dodecanamides is significantly influenced by the length of the N-alkyl chain. Generally, a balance between hydrophobicity and hydrophilicity is crucial for both antimicrobial efficacy and surfactant activity.
Antimicrobial Activity
The antimicrobial activity of long-chain N-alkyl amides is attributed to their ability to disrupt the integrity of bacterial cell membranes.[1] The lipophilic alkyl chains interact with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.
Studies on various N-alkyl compounds have demonstrated a clear structure-activity relationship where the length of the alkyl chain dictates the potency of the antimicrobial effect. For many series of N-alkyl compounds, including amines and quaternary ammonium compounds, antimicrobial activity peaks for alkyl chain lengths between C12 and C16.[1][2] Shorter chains may not be sufficiently lipophilic to effectively partition into the bacterial membrane, while longer chains may exhibit reduced bioavailability due to poor water solubility. While amides are generally considered to be less potent than their corresponding amine counterparts, a similar trend in activity with respect to N-alkyl chain length is expected.[2]
Table 1: Predicted Antimicrobial Activity (MIC) of N-Alkyl Dodecanamides
| Compound | N-Alkyl Chain Length | Predicted Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) | Predicted Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL) |
| N-Octyl-dodecanamide | C8 | > 256 | > 256 |
| Dodecanamide, N-decyl- | C10 | 128 | 256 |
| N-Dodecyl-dodecanamide | C12 | 64 | 128 |
| N-Tetradecyl-dodecanamide | C14 | 32 | 64 |
| N-Hexadecyl-dodecanamide | C16 | 64 | 128 |
| N-Octadecyl-dodecanamide | C18 | 128 | > 256 |
Disclaimer: The MIC values presented in this table are hypothetical and are intended to be representative of the expected trends based on published structure-activity relationships for related compounds. Actual experimental values may vary.
Surfactant Properties
The amphiphilic nature of N-alkyl dodecanamides allows them to act as surfactants, reducing the surface tension at interfaces. A key parameter for evaluating surfactant performance is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules self-assemble into micelles. A lower CMC indicates a more efficient surfactant.
The length of the hydrophobic N-alkyl chain significantly impacts the CMC. Generally, for a homologous series of surfactants, the CMC decreases with increasing alkyl chain length. This is because the increased hydrophobicity of longer chains provides a greater driving force for micellization to minimize contact with water.
Table 2: Predicted Surfactant Properties (CMC) of N-Alkyl Dodecanamides
| Compound | N-Alkyl Chain Length | Predicted Critical Micelle Concentration (CMC) (mM) |
| N-Octyl-dodecanamide | C8 | 1.5 |
| Dodecanamide, N-decyl- | C10 | 0.4 |
| N-Dodecyl-dodecanamide | C12 | 0.1 |
| N-Tetradecyl-dodecanamide | C14 | 0.03 |
| N-Hexadecyl-dodecanamide | C16 | 0.008 |
| N-Octadecyl-dodecanamide | C18 | 0.002 |
Disclaimer: The CMC values presented in this table are hypothetical and are intended to be representative of the expected trends based on published data for related surfactants. Actual experimental values may vary.
Experimental Protocols
To facilitate further research and validation of the predicted performance, detailed experimental protocols for the synthesis of N-alkyl dodecanamides and the evaluation of their antimicrobial and surfactant properties are provided below.
Synthesis of N-Alkyl Dodecanamides
N-alkyl dodecanamides can be synthesized via the amidation of dodecanoyl chloride with the corresponding primary amine.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of N-alkyl dodecanamides.
Protocol:
-
In a round-bottom flask, dissolve the desired N-alkylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add dodecanoyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkyl dodecanamide.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare a stock solution of the N-alkyl dodecanamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (S. aureus, E. coli).
-
Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring the surface tension of solutions with varying surfactant concentrations.
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Protocol:
-
Prepare a stock solution of the N-alkyl dodecanamide in water or a suitable buffer.
-
Prepare a series of dilutions of the stock solution to cover a wide range of concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp break in the plot occurs. Below the CMC, the surface tension decreases linearly with the log of the concentration, while above the CMC, the surface tension remains relatively constant.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the antimicrobial activity of N-alkyl dodecanamides is the physical disruption of the bacterial cell membrane. This is a non-specific mechanism that does not involve interaction with specific signaling pathways within the bacteria. The lipophilic N-alkyl chain inserts into the lipid bilayer, causing disorder and increasing membrane permeability.
Proposed Mechanism of Antimicrobial Action
References
A Comparative Review of Long-Chain Fatty Acid Amides: From Industrial Lubricants to Endogenous Signaling Molecules
A deep dive into the diverse applications of long-chain fatty acid amides, this guide offers a comparative analysis of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Long-chain fatty acid amides (LCFAAs) are a structurally diverse class of lipids characterized by a fatty acid backbone linked to an amide head group. This simple structural motif belies a remarkable functional versatility, with applications spanning industrial manufacturing, cosmetics, and, most notably, complex biological signaling. This comparative review explores the multifaceted roles of several key LCFAAs, providing quantitative data on their performance, detailed experimental protocols for their study, and visual representations of their mechanisms of action.
Comparative Performance of Long-Chain Fatty Acid Amides
The efficacy of LCFAAs varies significantly depending on their chemical structure and the biological or industrial context of their application. The following table summarizes key quantitative data for several prominent LCFAAs, offering a comparative overview of their performance characteristics.
| Long-Chain Fatty Acid Amide | Application | Target/Test | Quantitative Data | Reference |
| Anandamide (AEA) | Endocannabinoid Signaling | CB1 Receptor Binding Affinity (Ki) | ~70 nM | [1] |
| Endocannabinoid Signaling | CB2 Receptor Binding Affinity (Ki) | ~1940 nM | [2] | |
| Palmitoylethanolamide (PEA) | Neuropathic Pain Relief (Clinical) | Numeric Rating Scale (NRS) Reduction | From 6.4 ± 1.4 to 2.5 ± 1.3 | [3] |
| Neuropathic Pain Relief (Clinical) | Effective Oral Dose | 600 mg daily for 8 weeks | [4] | |
| Anti-inflammatory Activity | PPAR-α Activation (EC50) | 3.1 ± 0.4 µM | [5] | |
| Pain Relief (Animal Model) | Effective Dose (rat, visceral pain) | 2.5-30 mg/kg | [6] | |
| Oleamide | Sleep Induction (Animal Model) | Increase in Slow-Wave Sleep (rat) | Significant increase at 10 and 20 mg/kg | [7] |
| Sleep Induction (in vitro) | Production in Neuroblastoma Cells | 55.0 ± 9.5 pmols/10^7 cells | [8] | |
| Fatty Acid Amides (from C. guianensis) | Anticancer Activity | C6 Glioma Cell Viability (IC50) | FAA1: 70 µg/mL, FAA2: 30 µg/mL | [9] |
Key Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for two key experiments frequently used to characterize the biological activity of LCFAAs.
Hot Plate Test for Analgesia in Mice
This method is used to assess the analgesic properties of compounds by measuring the latency of a mouse to react to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent glass cylinder to confine the mouse on the hot plate.
-
Test compound (e.g., a long-chain fatty acid amide) dissolved in a suitable vehicle.
-
Vehicle control.
-
Male Swiss Webster mice (or other appropriate strain).
Procedure:
-
Set the temperature of the hot plate to a constant, non-damaging temperature, typically between 50°C and 55°C.[10]
-
Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral).
-
At a predetermined time after administration, place a mouse on the hot plate and immediately start a timer.[11]
-
Confine the mouse to the heated surface using the transparent glass cylinder.[11]
-
Observe the mouse for nocifensive behaviors, which include licking of the forepaws or hindpaws, or jumping.[10]
-
Stop the timer at the first sign of a nocifensive behavior and record the latency.[11]
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
-
Compare the latency times of the treated group with the control group. A significant increase in latency indicates an analgesic effect.
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay is used to screen for and characterize inhibitors of FAAH, the primary enzyme responsible for the degradation of many bioactive fatty acid amides.
Materials:
-
96-well, white, flat-bottomed microplate.
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm.
-
Purified FAAH enzyme.
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[12]
-
FAAH Substrate: A non-fluorescent substrate that releases a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) upon hydrolysis by FAAH.
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
Solvent control.
-
Positive control inhibitor (optional).
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the FAAH enzyme in FAAH Assay Buffer.
-
Prepare a working solution of the FAAH substrate.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup (in the 96-well plate):
-
Sample Wells: Add the test inhibitor at various concentrations.
-
Control Wells (100% activity): Add solvent control instead of the inhibitor.
-
Background Wells: Add assay buffer without the enzyme.
-
-
Enzyme Addition: Add the diluted FAAH enzyme to the sample and control wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[12]
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.[12]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for a set period (e.g., 10-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Subtract the rate of the background wells from the rates of the sample and control wells.
-
Determine the percent inhibition for each concentration of the test inhibitor relative to the control (100% activity).
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The biological effects of many LCFAAs are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known or proposed mechanisms of action for three key bioactive amides.
References
- 1. youtube.com [youtube.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. A randomized controlled trial assessing the safety and efficacy of palmitoylethanolamide for treating diabetic-related peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]
- 6. Practical update on oral palmythopylethanolamide (PEAum) in the management of chronic pain. Narrative review [mpainjournal.com]
- 7. Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sleep inducing factor oleamide is produced by mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Personal protective equipment for handling Dodecanamide, N-decyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dodecanamide, N-decyl-. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
While Dodecanamide, N-decyl- is not classified as a hazardous substance, observing standard laboratory safety precautions is essential to minimize exposure and ensure personal safety. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must conform to EN 166 (EU) or NIOSH (US) standards. Should be equipped with side shields. |
| Hand Protection | Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves. |
| Body Protection | Lab Coat | A standard, long-sleeved lab coat is required to prevent skin contact. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder form to avoid inhalation of dust particles. |
Operational Plan: Safe Handling Procedures
Proper handling techniques are critical to prevent contamination and accidental exposure. Follow these steps when working with Dodecanamide, N-decyl-.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Verify that an eyewash station and safety shower are readily accessible.
Step 2: Handling the Compound
-
Don the appropriate PPE as specified in the table above.
-
When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
Step-by-Step Experimental Workflow
Caption: Workflow for the safe handling of Dodecanamide, N-decyl-.
Disposal Plan
Proper disposal of Dodecanamide, N-decyl- and its containers is vital to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Solid Compound | Treat as non-hazardous chemical waste. Dispose of in a designated, sealed container for collection by a licensed waste disposal service.[1][2] Do not dispose of in standard laboratory trash.[2] |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated solid waste container for chemical waste. |
| Empty Product Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The clean container can then be disposed of as regular lab glass or plastic waste. |
| Solutions of the Compound | Dispose of as liquid chemical waste in an appropriate, labeled container. Do not pour down the drain. |
Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of Dodecanamide, N-decyl- waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
